molecular formula C15H15NO2 B555697 beta-Phenyl-L-phenylalanine CAS No. 62653-26-3

beta-Phenyl-L-phenylalanine

Número de catálogo: B555697
Número CAS: 62653-26-3
Peso molecular: 241.28 g/mol
Clave InChI: PECGVEGMRUZOML-AWEZNQCLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Beta-Phenyl-L-phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-3,3-diphenylpropanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13903. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-amino-3,3-diphenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H,16H2,(H,17,18)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECGVEGMRUZOML-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50978220
Record name beta-Phenylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149597-92-2, 62653-26-3
Record name β-Phenyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149597-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Phenyl-L-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149597922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Phenylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-Diphenyl-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-PHENYL-L-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1ZWG54X8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Stereoselective Synthesis of β-Phenyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative for Stereochemically Pure β-Amino Acids

In the landscape of modern drug discovery and development, the demand for structurally novel and functionally precise molecular entities is insatiable. Among these, β-amino acids, and specifically their enantiomerically pure forms, have emerged as critical building blocks.[1] Unlike their α-amino acid counterparts, the β-isomers confer unique conformational constraints upon peptides, rendering them resistant to proteolytic degradation and capable of forming stable secondary structures such as helices and sheets. β-Phenyl-L-phenylalanine, with its dual chiral centers and aromatic side chains, is a particularly valuable synthon, integral to the architecture of numerous bioactive compounds, including antiviral agents, enzyme inhibitors, and complex natural products like Taxol.[2][3]

However, the synthesis of this molecule is not trivial. The primary challenge lies in the precise, simultaneous control of two adjacent stereocenters to yield the desired (3S)-enantiomer with high fidelity. This guide moves beyond a mere recitation of published methods. It is designed as a deep dive into the core strategies that have proven most effective in the field, dissecting the underlying mechanistic principles and providing field-tested, actionable protocols for the discerning researcher. We will explore three pillars of modern asymmetric synthesis: chiral auxiliary-mediated reactions, transition metal catalysis, and biocatalysis, offering a comparative analysis to guide your strategic selection for specific research and development campaigns.

Part 1: The Chiral Auxiliary Approach: Diastereoselective Michael Addition

The use of a recoverable chiral auxiliary is a classic, robust strategy for inducing stereoselectivity. The core principle involves covalently attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent bond-forming reaction. The resulting diastereomers are typically separable, and the auxiliary can be cleaved to reveal the enantiomerically enriched product.

Causality and Mechanistic Insight: The Davies Method

One of the most elegant and effective examples is the conjugate addition of a chiral lithium amide to an α,β-unsaturated ester, such as tert-butyl cinnamate.[4] The seminal work by Davies and colleagues demonstrated that lithium (R)-(α-methylbenzyl)benzylamide serves as a highly effective chiral ammonia equivalent.

The success of this reaction hinges on the formation of a rigid, chelated transition state. The lithium cation coordinates to both the nitrogen of the chiral amide and the carbonyl oxygen of the cinnamate ester. This coordination, combined with the steric hindrance imposed by the bulky substituents on the chiral auxiliary, forces the nucleophilic attack to occur from a specific face of the Michael acceptor. Subsequent protonation of the resulting enolate, often controlled by the same chiral environment, establishes the second stereocenter with high diastereoselectivity. This approach consistently yields β-phenylalanine with high enantiomeric excess (e.e.).[4]

Experimental Workflow: Chiral Auxiliary-Mediated Synthesis

G cluster_prep Auxiliary Preparation cluster_reaction Conjugate Addition cluster_workup Deprotection & Isolation N_benzyl (R)-α-Methyl- benzylamine nBuLi n-BuLi, THF, 0°C N_benzyl->nBuLi ChiralAmide Lithium (R)-(α-methylbenzyl)- benzylamide nBuLi->ChiralAmide Addition Diastereoselective Michael Addition ChiralAmide->Addition Cinnamate tert-Butyl Cinnamate in THF, -78°C Cinnamate->Addition Quench Quench with Sat. NH4Cl Product_Protected Protected β-Amino Ester (Diastereomeric Mixture) Quench->Product_Protected Addition->Quench Chromatography Silica Gel Chromatography Product_Protected->Chromatography Pure_Diastereomer Isolated Pure Diastereomer Chromatography->Pure_Diastereomer Deprotection H2, Pd/C (Cleavage of Auxiliary) Pure_Diastereomer->Deprotection Final_Product (3S)-β-Phenyl-L- phenylalanine Deprotection->Final_Product G catalyst [Rh(L*)]+ node_A Substrate Complex [Rh(L)(S)]+ catalyst->node_A Coordination substrate Substrate (β-Enamino Ester) substrate->node_A product Product (β-Amino Acid) H2 H₂ node_B Oxidative Addition [Rh(H)₂(L)(S)]+ H2->node_B node_A->node_B H₂ Addition node_C Migratory Insertion (Hydride Shift) node_B->node_C node_D Reductive Elimination node_C->node_D node_D->catalyst Catalyst Regeneration node_D->product

Caption: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Part 3: The Biocatalytic Approach: Enzymatic Precision

Biocatalysis offers an environmentally benign and often exceptionally selective alternative to traditional chemical methods. Enzymes operate under mild conditions (aqueous media, ambient temperature) and can exhibit near-perfect enantio- and regioselectivity. For β-phenylalanine synthesis, phenylalanine aminomutases (PALs) and transaminases are particularly relevant. [1][5]

Causality and Mechanistic Insight: Phenylalanine Aminomutase (PAM)

Phenylalanine aminomutase (PAM) is a fascinating enzyme that catalyzes the isomerization of α-phenylalanine to β-phenylalanine. More strategically for synthesis, engineered phenylalanine ammonia lyases (PALs) can catalyze the reverse reaction: the direct asymmetric addition of ammonia to the double bond of trans-cinnamic acid. [6][7] The active site of the enzyme contains a prosthetic group that facilitates the anti-Michael addition of ammonia across the activated double bond of the cinnamate substrate. [6]The precise three-dimensional arrangement of amino acid residues within the active site binds the substrate in a single, fixed orientation. This steric and electronic control ensures that the ammonia molecule attacks exclusively from one face, leading to the formation of the (3S)-enantiomer with extremely high enantiomeric excess (>99% e.e.). [1][6]This method is a powerful example of dynamic kinetic resolution where a prochiral starting material is converted directly to a single chiral product.

Part 4: Comparative Analysis of Synthetic Strategies

The optimal synthetic strategy depends heavily on the specific project goals, including scale, required purity, cost, and available equipment. The following table provides a comparative summary of the discussed methodologies.

Parameter Chiral Auxiliary (Davies Method) Asymmetric Hydrogenation (Rh-Catalyzed) Biocatalysis (PAL-based)
Stereoselectivity Good to Excellent (95% e.e. reported) [4]Excellent (>99% e.e. often achievable) [8]Superb (>99% e.e. is common) [1][6]
Yield Good, but requires stoichiometric auxiliary and multiple steps.High, often >90%.Variable, can be high but sometimes limited by enzyme stability or equilibrium. [1]
Atom Economy Poor (stoichiometric use of a large auxiliary).Excellent (catalytic).Excellent (catalytic).
Substrate Scope Generally good for cinnamates.Broad for β-(acylamino)acrylates.Can be narrow; often specific to substrate structure. [1]
Conditions Cryogenic temperatures (-78°C), anhydrous solvents.Mild to moderate pressures (H₂ gas), various solvents.Mild (aqueous buffer, room temp/37°C). [7]
Key Advantage Robust, well-established, reliable diastereocontrol.High efficiency, scalability, high turnover numbers."Green" process, exceptional selectivity, mild conditions.
Key Disadvantage Poor atom economy, cryogenic conditions, multi-step process.High cost of rhodium and chiral ligands.Enzyme availability/cost, potential for narrow substrate scope.

Part 5: Detailed Experimental Protocols

The following protocols are representative and should be adapted based on specific substrates and laboratory conditions. All operations should be conducted by trained personnel using appropriate safety precautions.

Protocol 1: Asymmetric Conjugate Addition using a Chiral Lithium Amide

(Based on the methodology of Davies, S. G., et al. J. Chem. Soc., Chem. Commun., 1993) [4]

  • Preparation of the Chiral Lithium Amide:

    • To a flame-dried, argon-purged flask, add a solution of (R)-(+)-N-benzyl-α-methylbenzylamine (1.1 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).

    • Cool the solution to 0°C in an ice bath.

    • Add n-butyllithium (1.1 mmol, 1.6 M solution in hexanes) dropwise via syringe.

    • Stir the resulting pale yellow solution at 0°C for 30 minutes.

  • Conjugate Addition:

    • In a separate argon-purged flask, dissolve tert-butyl cinnamate (1.0 mmol) in anhydrous THF (15 mL).

    • Cool this solution to -78°C using a dry ice/acetone bath.

    • Transfer the freshly prepared lithium amide solution from step 1 into the cinnamate solution via a cannula.

    • Stir the reaction mixture at -78°C for 3 hours.

  • Workup and Isolation:

    • Quench the reaction at -78°C by the addition of saturated aqueous ammonium chloride solution (10 mL).

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to separate the diastereomers.

  • Auxiliary Cleavage:

    • Dissolve the purified diastereomer (0.5 mmol) in methanol (10 mL).

    • Add Palladium on carbon (10% w/w, ~20 mg).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously overnight.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

    • Concentrate the filtrate under reduced pressure to yield the N-deprotected β-amino ester. Subsequent hydrolysis of the ester yields the final product.

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of a β-Enamino Ester

(Representative protocol based on established principles) [8][9]

  • Catalyst Preparation:

    • In a glovebox, charge a Schlenk flask with [Rh(COD)₂]BF₄ (0.01 mmol) and a chiral bisphosphine ligand (e.g., (R)-BINAPINE, 0.011 mmol).

    • Add degassed methanol (5 mL).

    • Stir the solution at room temperature for 20 minutes to form the active catalyst complex.

  • Hydrogenation Reaction:

    • In a separate vessel, dissolve the substrate, (Z)-methyl 3-(acetylamino)-3-phenylacrylate (1.0 mmol), in degassed methanol (10 mL).

    • Transfer the substrate solution to a high-pressure autoclave.

    • Add the catalyst solution from step 1 to the autoclave via syringe under an inert atmosphere.

    • Seal the autoclave, purge several times with hydrogen gas, and then pressurize to 5 bar H₂.

    • Stir the reaction at room temperature for 12-24 hours.

  • Workup and Analysis:

    • Carefully vent the autoclave and purge with nitrogen.

    • Remove the solvent from the reaction mixture under reduced pressure.

    • The crude product can be analyzed by chiral HPLC to determine the enantiomeric excess (e.e.).

    • Purify the product by silica gel chromatography if necessary.

Conclusion and Future Perspective

The stereoselective synthesis of β-phenyl-L-phenylalanine is a solved problem, yet the pursuit of perfection continues. While chiral auxiliaries offer reliability and asymmetric hydrogenation provides industrial scalability, the future likely belongs to biocatalysis and chemo-enzymatic cascades. The development of robust, engineered enzymes through directed evolution will further broaden the substrate scope and improve the operational stability of biocatalytic processes, making them increasingly attractive for large-scale, sustainable manufacturing. [5][10]The integration of these advanced enzymatic steps with efficient chemical transformations will provide powerful, streamlined routes to not only β-phenyl-L-phenylalanine but a vast array of other non-canonical amino acids that will fuel the next generation of therapeutics.

References

  • Davies, S. G., Garrido, N. M., Ichihara, O., & Walters, L. A. S. (1993). Asymmetric syntheses of β-phenylalanine, α-methyl-β-phenylalanines and derivatives. J. Chem. Soc., Chem. Commun., 14, 1153–1155.
  • Saha, B., Nandy, J. P., Shukla, S., & Venkateswaran, R. V. (2002). Stereoselective Synthesis of β-Substituted Phenylalanine-β-phenylisoserine-Derived Tripeptides Using N-Cinnamoyl-L-proline as Template: Synthesis of Structural Analogues of HIV Protease Inhibitors. The Journal of Organic Chemistry, 67(22), 7858–7860.
  • Saha, B., Nandy, J. P., Shukla, S., & Venkateswaran, R. V. (2002). Stereoselective synthesis of beta-substituted phenylalanine-beta-phenylisoserine-derived tripeptides using N-cinnamoyl-L-proline as template: synthesis of structural analogues of HIV protease inhibitors. PubMed. [Link]

  • Dick, M. J., & Arnold, F. H. (2017). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. ACS Catalysis, 7(10), 7014-7018. [Link]

  • Unknown Authors. (1991). PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE.
  • Gembus, V., & Guéritte, F. (2023). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Future Medicinal Chemistry, 15(15), 1325-1350. [Link]

  • Unknown Authors. (2018). Asymmetric Synthesis of Functionalized Phenylalanine Derivatives via Rh-Catalyzed Conjugate Addition and Enantioselective Protonation Cascade. ResearchGate. [Link]

  • Zhang, D., et al. (2021). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. Nature Communications, 12(1), 5303. [Link]

  • Chen, X., Jia, L., & Zhang, S. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(6), 1421. [Link]

  • Contente, M. L., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis, 3. [Link]

  • Varga, E., et al. (2022). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis, 12(15), 9556–9576. [Link]

  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link]

  • Tang, W., et al. (2005). Efficient Rhodium-Catalyzed Asymmetric Hydrogenation for the Synthesis of a New Class of N-Aryl β-Amino Acid Derivatives. Organic Letters, 7(18), 3985–3988. [Link]

  • Unknown Authors. (2024). An Asymmetric Route to β-Aminoalanine Derivatives through Michael Addition of Amides, Imides, and Isatins to a Chiral Dehydroalanine Ni(II) Complex. The Journal of Organic Chemistry. [Link]

  • Awakawa, T., et al. (2014). Biosynthesis of natural products containing β-amino acids. Natural Product Reports, 31(9), 1165-1181. [Link]

  • García, J. M., et al. (2016). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 21(3), 365. [Link]

  • Franciò, G., Faraone, F., & Leitner, W. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 472-492. [Link]

  • Kaźmierczak-Barańska, J., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4913. [Link]

  • Unknown Authors. (2024). Asymmetric Synthesis of Derivatives of Alanine via Michael Addition Reaction and their Biological Study. ResearchGate. [Link]

  • Al-Zoubi, R. M., et al. (2016). β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides. Molecules, 21(11), 1478. [Link]

Sources

An In-Depth Technical Guide to beta-Phenyl-L-phenylalanine: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of non-proteinogenic amino acids, beta-Phenyl-L-phenylalanine, also known as (S)-2-amino-3,3-diphenylpropanoic acid or L-3,3-Diphenylalanine, emerges as a molecule of significant interest for its unique structural attributes and potential applications in medicinal chemistry and peptide design. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and burgeoning role in the development of novel therapeutics. As a derivative of L-phenylalanine, this unnatural amino acid introduces a gem-diphenyl group at the β-position, a modification that imparts profound conformational constraints and steric bulk, thereby offering a valuable tool for modulating peptide structure and function.

Chemical Identity and Structure

The fundamental identity of this compound is established by its unique molecular architecture.

IdentifierValueSource
IUPAC Name (2S)-2-amino-3,3-diphenylpropanoic acid
CAS Number 149597-92-2
Molecular Formula C₁₅H₁₅NO₂
Molecular Weight 241.29 g/mol [1]
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)N
InChI Key PECGVEGMRUZOML-AWEZNQCLSA-N

The structure of this compound is characterized by a chiral center at the alpha-carbon, maintaining the L-configuration analogous to natural phenylalanine. The key feature is the substitution of the two benzylic protons at the beta-carbon with two phenyl groups.

Fig. 1: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueNotesSource
Appearance White to off-white solid[1]
Solubility Soluble in DMSO (2 mg/mL)Requires ultrasonic and warming to 60°C.[1]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 months[1]

Spectroscopic Data

1H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl groups, likely as a complex multiplet in the range of 7.0-7.5 ppm. The alpha-proton (Cα-H) would appear as a doublet, coupled to the beta-proton. The beta-proton (Cβ-H) would likely be a doublet as well. The amine and carboxylic acid protons are exchangeable and may appear as broad singlets or not be observed, depending on the solvent.

13C NMR Spectroscopy: The carbon NMR spectrum would display signals for the two phenyl groups in the aromatic region (approx. 125-145 ppm). Distinct signals for the alpha-carbon (Cα), beta-carbon (Cβ), and the carbonyl carbon (C=O) of the carboxylic acid group (typically >170 ppm) would also be present.

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 242.12.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the amine (N-H stretching around 3300-3500 cm⁻¹), carboxylic acid (O-H stretching, broad, around 2500-3300 cm⁻¹ and C=O stretching around 1700-1725 cm⁻¹), and aromatic rings (C-H and C=C stretching).

Synthesis of this compound

The synthesis of beta-phenylalanine derivatives is a topic of ongoing research, with various methods being developed to achieve high yields and enantioselectivity.[2] While a specific, detailed protocol for the direct synthesis of unprotected (S)-2-amino-3,3-diphenylpropanoic acid was not found in the searched literature, a general approach can be outlined based on the synthesis of similar non-proteinogenic amino acids. One common strategy involves the asymmetric alkylation of a chiral glycine or alanine enolate equivalent.

Illustrative Synthetic Workflow:

Synthesis_Workflow Start Chiral Glycine/Alanine Derivative Deprotonation Deprotonation (e.g., LDA) Start->Deprotonation Alkylation Alkylation with Diphenylmethyl Halide Deprotonation->Alkylation Formation of chiral enolate Deprotection Protecting Group Removal Alkylation->Deprotection Stereoselective C-C bond formation End This compound Deprotection->End

Fig. 2: Generalized synthetic workflow for this compound.

Explanatory Notes on the Synthetic Strategy:

  • Starting Material: The synthesis would likely commence with a chiral glycine or alanine derivative where the amino and carboxyl groups are suitably protected. The choice of the chiral auxiliary is critical for inducing stereoselectivity in the subsequent alkylation step.

  • Enolate Formation: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically used to deprotonate the α-carbon, forming a chiral enolate.

  • Alkylation: The chiral enolate is then reacted with a diphenylmethyl halide (e.g., diphenylmethyl bromide). The stereochemical outcome of this step is directed by the chiral auxiliary.

  • Deprotection: Finally, the protecting groups on the amino and carboxyl functionalities, as well as the chiral auxiliary, are removed under appropriate conditions to yield the final product, this compound.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable building block in several areas of research and drug development.

1. Constrained Peptides and Peptidomimetics:

The gem-diphenyl group at the β-position imposes significant steric hindrance, which can be strategically employed to lock the torsional angles of the peptide backbone. This conformational constraint is highly desirable in the design of peptides with enhanced biological activity, improved metabolic stability, and better receptor selectivity.[3][4] By restricting the conformational freedom of a peptide, it is possible to favor the bioactive conformation, leading to higher binding affinities.

Peptide_Constraint Flexible Flexible Peptide Receptor Target Receptor Flexible->Receptor Multiple conformations, lower affinity Constrained Constrained Peptide (with β-Phe-L-Phe) Constrained->Receptor Bioactive conformation stabilized, higher affinity

Fig. 3: Role of this compound in peptide constraint.

2. Drug Discovery and Medicinal Chemistry:

As a scaffold in medicinal chemistry, beta-phenylalanine derivatives offer a combination of a chiral pseudopeptidic character and increased stability compared to natural α-amino acids.[2] These attributes make them attractive for the development of small molecule drugs that mimic peptide interactions. The phenyl groups can also engage in favorable π-π stacking or hydrophobic interactions within a target binding pocket. The Fmoc-protected version, Fmoc-3,3-diphenyl-L-alanine, is commercially available and used in solid-phase peptide synthesis (SPPS) to create peptides with high purity and yield.[3]

3. Ergogenic Supplements:

Amino acids and their derivatives are broadly recognized for their potential use as ergogenic supplements, influencing anabolic hormone secretion and providing fuel during exercise.[1] While specific studies on this compound in this context are limited, its classification as an amino acid derivative places it within this area of interest.

Conclusion

This compound represents a fascinating and synthetically accessible tool for chemists and pharmacologists. Its defining structural feature—the gem-diphenyl group—offers a powerful means to introduce conformational rigidity into peptides and small molecules. While detailed experimental data for the free amino acid remains somewhat sparse in publicly accessible literature, its utility as a protected building block in peptide synthesis is well-established. As the demand for more sophisticated and effective peptide-based therapeutics and research probes continues to grow, the importance of unique building blocks like this compound is set to increase, promising new avenues for the design of molecules with tailored biological functions.

References

  • (S)-2-Amino-3,3-diphenylpropanoic acid. MedChemExpress.

  • This compound. PubChem.

  • Fmoc-3,3-diphenyl-L-alanine. Chem-Impex.

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Future Medicinal Chemistry.

Sources

The Expanding Therapeutic Landscape of β-Phenyl-L-phenylalanine Derivatives: A Technical Guide to Biological Activity and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Advantage of the β-Amino Acid Scaffold

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is relentless. Among the myriad of molecular scaffolds, β-amino acids and their derivatives have emerged as a class of compounds with significant therapeutic potential. Unlike their α-amino acid counterparts, the altered placement of the amino group in β-amino acids confers unique conformational properties and, crucially, enhanced stability against enzymatic degradation.[1][2] This inherent resistance to proteolysis makes β-phenyl-L-phenylalanine derivatives (β-PADs) particularly attractive as core structures in drug design, offering the promise of improved pharmacokinetic profiles and sustained biological activity.[1][3]

This technical guide provides an in-depth exploration of the diverse biological activities of β-PADs, with a focus on their anticancer and antimicrobial properties. We will delve into the molecular mechanisms underpinning these activities, provide detailed protocols for their evaluation, and present a critical analysis of structure-activity relationships (SAR) to guide future drug development endeavors.

Anticancer Activity: Targeting the Machinery of Malignancy

β-PADs have demonstrated significant promise as anticancer agents, exhibiting cytotoxic and cytostatic effects across a range of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, inhibition of key kinases, and disruption of the proteasome.

Mechanism of Action: Inducing Programmed Cell Death and Inhibiting Survival Pathways

A primary mechanism by which β-PADs exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is a tightly regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer.

One key target of certain β-PADs is the Eukaryotic Elongation Factor-2 Kinase (eEF2K) , a Ca2+/calmodulin-dependent protein kinase that is often overexpressed in various cancers, including breast cancer.[2][4] eEF2K plays a crucial role in regulating protein synthesis and has been implicated in tumor cell survival under metabolic stress.[4][5] Inhibition of eEF2K by specific β-PADs has been shown to induce apoptosis in breast cancer cells.[6] Down-regulation of eEF2K can trigger both intrinsic and extrinsic apoptotic pathways.[5]

Another critical target for some β-PADs is the proteasome , a cellular machine responsible for degrading damaged or unnecessary proteins.[1] Its role in regulating the cell cycle and apoptosis makes it a prime target for cancer therapy.[1] Pseudopeptide inhibitors containing β-PADs have been designed to inhibit the proteasome, leading to the accumulation of pro-apoptotic proteins and subsequent cell death.[1]

Furthermore, novel L-phenylalanine dipeptides have been shown to induce apoptosis in prostate cancer cells by targeting the TNFSF9 protein and regulating the expression of apoptosis-related transcription factors and inflammatory cytokines.[7]

Below is a diagram illustrating the central role of eEF2K inhibition in promoting apoptosis in cancer cells.

eEF2K_Apoptosis_Pathway cluster_1 Signaling Cascade cluster_2 Apoptotic Pathway bPAD β-PAD Inhibitor eEF2K eEF2K (Active) bPAD->eEF2K Inhibition Apoptosis Apoptosis bPAD->Apoptosis Induces eEF2 eEF2 eEF2K->eEF2 Phosphorylation eEF2K->Apoptosis Suppresses Protein_Synthesis Protein Synthesis (Elongation) eEF2->Protein_Synthesis Inhibition Cell_Survival Cell Survival Protein_Synthesis->Cell_Survival Promotes Caspase_Activation Caspase Activation Anticancer_Workflow start Synthesized β-PAD Library mtt Cell Viability Assay (MTT) start->mtt ic50 Determine IC50 Values mtt->ic50 apoptosis Apoptosis Assay (Annexin V) ic50->apoptosis Select Potent Compounds sar Structure-Activity Relationship (SAR) Analysis ic50->sar mechanism Mechanism of Action Studies (e.g., Western Blot for eEF2K, Caspases) apoptosis->mechanism mechanism->sar lead_opt Lead Optimization sar->lead_opt

Caption: A typical workflow for screening the anticancer activity of β-PADs.

Protocol 1: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. [8]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours. [9]2. Compound Treatment: Treat the cells with various concentrations of the β-PAD derivatives and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. [9]4. Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible. [9]5. Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals. [8][9]6. Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader. [9] Protocol 2: Apoptosis Detection by Annexin V Staining and Flow Cytometry

This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. [10]

  • Cell Treatment: Treat cells with the β-PAD derivative at its IC50 concentration for a predetermined time to induce apoptosis.

  • Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic method. For suspension cells, collect them directly. [11]3. Washing: Wash the cells twice with cold PBS. [12]4. Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. [12]5. Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution. [11]6. Incubation: Gently mix and incubate the cells for 15 minutes at room temperature in the dark. [11][12]7. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. [12]

Antimicrobial Activity: Disrupting Bacterial Communication and Viability

β-PADs have also emerged as promising antimicrobial agents, with activity against a range of bacteria and fungi. Their mechanisms of action include the disruption of bacterial cell membranes and the inhibition of quorum sensing.

Mechanism of Action: From Membrane Disruption to Quorum Quenching

Surfactant-like β-PADs can exert their antimicrobial effects by disrupting the integrity of the bacterial cell membrane. This is particularly effective against Gram-positive bacteria. Furthermore, some β-PADs can be complexed with metal ions, such as Samarium(III), to enhance their antibacterial activity. [5] A more nuanced and increasingly important mechanism of antimicrobial action is the inhibition of quorum sensing (QS) . QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on their population density. [13]This system regulates the expression of virulence factors and biofilm formation, making it an attractive target for antimicrobial therapy. [13]Phenylalanine derivatives have been shown to act as potent QS inhibitors. [1][14]They can achieve this by competitively or non-competitively binding to the receptors of QS signaling molecules, such as CviR and LasR in Pseudomonas aeruginosa, thereby preventing the activation of virulence genes. [15] Quorum Sensing Inhibition Mechanism

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell AHL AHL Signal (Autoinducer) Receptor QS Receptor (e.g., LasR, CviR) AHL->Receptor Binds & Activates Virulence Virulence Gene Expression Receptor->Virulence Induces bPAD β-PAD Quorum Quencher bPAD->Receptor Blocks Binding

Caption: β-PADs can inhibit quorum sensing by blocking signal receptors.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of β-PADs is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Specific quantitative data for a range of β-PADs against various microbial strains is an active area of research, and comprehensive tables are still being compiled in the literature. However, studies have shown that phenylalanine derivatives bearing a hydroxamic acid moiety exhibit potent quorum sensing inhibitory activity with IC50 values ranging from 7.12 to 92.34 µM. [1][14]

Experimental Protocol for Antimicrobial Susceptibility Testing

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a broth medium. [16]

  • Preparation of Inoculum: Grow the test bacterial strain in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare a two-fold serial dilution of the β-PAD derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 10^4 to 10^5 CFU/mL. [7]4. Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Structure-Activity Relationships (SAR): Guiding the Design of More Potent Derivatives

Understanding the relationship between the chemical structure of a β-PAD and its biological activity is crucial for the rational design of more effective therapeutic agents. SAR studies involve systematically modifying the structure of a lead compound and evaluating the impact of these changes on its potency and selectivity.

For anticancer activity, SAR studies have revealed that modifications to the substituents on the phenyl ring and the nature of the side chains can significantly impact the inhibitory activity against targets like eEF2K. [1]For antimicrobial activity, the incorporation of certain functional groups, such as hydroxamic acids, has been shown to enhance quorum sensing inhibitory properties. [1][14]

Conclusion and Future Perspectives

β-Phenyl-L-phenylalanine derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their enhanced stability compared to α-amino acid-based compounds makes them particularly well-suited for drug development. The diverse mechanisms of action, including the induction of apoptosis in cancer cells and the inhibition of quorum sensing in bacteria, highlight their potential to address significant unmet medical needs.

Future research should focus on expanding the chemical diversity of β-PAD libraries, elucidating the detailed molecular interactions with their biological targets, and optimizing their pharmacokinetic and pharmacodynamic properties. The integration of computational modeling with synthetic chemistry and biological screening will be instrumental in accelerating the discovery and development of the next generation of β-PAD-based therapeutics.

References

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024). Journal of the American Chemical Society. [Link]

  • A novel L-phenylalanine dipeptide inhibits prostate cancer cell proliferation by targeting TNFSF9. (2023). Biomedicine & Pharmacotherapy. [Link]

  • Integrated regulation of autophagy and apoptosis by EEF2K controls cellular fate and modulates the efficacy of curcumin and velcade against tumor cells. (2016). Oncotarget. [Link]

  • Design, synthesis and structure-activity relationship of a focused library of β-phenylalanine derivatives as novel eEF2K inhibitors with apoptosis-inducing mechanisms in breast cancer. (2018). European Journal of Medicinal Chemistry. [Link]

  • Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation. (2021). Frontiers in Microbiology. [Link]

  • Identification of novel phenylalanine derivatives bearing a hydroxamic acid moiety as potent quorum sensing inhibitors. (2023). RSC Medicinal Chemistry. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2017). Bio-protocol. [Link]

  • EEF2K eukaryotic elongation factor 2 kinase [Homo sapiens (human)]. (2023). National Center for Biotechnology Information. [Link]

  • Amino acid–derived quorum sensing molecules controlling the virulence of vibrios (and beyond). (2019). PLOS Pathogens. [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). (2024). PubMed. [Link]

  • Macromolecular Inhibition of Quorum Sensing: Enzymes, Antibodies, and Beyond. (2011). Chemical Reviews. [Link]

  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]

  • Insights Into the Pathologic Roles and Regulation of Eukaryotic Elongation Factor-2 Kinase. (2021). Frontiers in Cell and Developmental Biology. [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]

  • Determination of MIC by Broth Dilution Method. (2017). YouTube. [Link]

  • Eukaryotic Elongation Factor 2 Kinase (eEF2K) in Cancer. (2020). MDPI. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). BosterBio. [Link]

  • Mechanisms, Anti-Quorum-Sensing Actions, and Clinical Trials of Medicinal Plant Bioactive Compounds against Bacteria: A Comprehensive Review. (2022). MDPI. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. [Link]

  • Annexin V Stain Protocol. (n.d.). Brody School of Medicine. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of β-Phenyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation and analysis of β-Phenyl-L-phenylalanine. Moving beyond a simple recitation of methods, this document delves into the causal relationships behind experimental choices and the logic of data interpretation, empowering researchers to not only replicate these protocols but also to adapt and troubleshoot them for their own unique applications.

Introduction: The Significance of β-Amino Acids in Drug Discovery

β-amino acids, structural isomers of the canonical α-amino acids, are of profound interest in medicinal chemistry and drug development. Their altered backbone structure, with the amino group attached to the β-carbon, imparts unique conformational properties and resistance to enzymatic degradation. β-Phenyl-L-phenylalanine, a chiral β-amino acid, serves as a valuable building block in the synthesis of peptidomimetics and other novel therapeutic agents. A thorough understanding of its three-dimensional structure and physicochemical properties is paramount for rational drug design, and spectroscopic analysis provides the foundational data for this understanding.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for determining the precise connectivity and stereochemistry of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecular framework.

The Causality Behind NMR Experimental Design for β-Phenyl-L-phenylalanine

The structural nuances of β-Phenyl-L-phenylalanine dictate specific considerations in the NMR experimental setup. Unlike its α-isomer, the protons on the aliphatic backbone (Hα, Hβ, and the two Hγ protons) will exhibit a distinct coupling pattern. The diastereotopic nature of the γ-protons, adjacent to the chiral β-carbon, is a key feature to resolve.

Choice of Solvent and Concentration: The solubility and potential for hydrogen bonding of β-Phenyl-L-phenylalanine guide the choice of solvent. Deuterated solvents such as dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ are often preferred for their ability to dissolve polar compounds and for the exchangeable nature of the amine and carboxylic acid protons, which can be observed or suppressed as needed. A typical sample concentration for ¹H NMR is 5-25 mg of the compound in 0.5-0.7 mL of solvent, while ¹³C NMR may require a more concentrated sample (50-100 mg) to achieve a good signal-to-noise ratio in a reasonable time.[1]

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for β-Phenyl-L-phenylalanine

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key Considerations
Aromatic-H7.2 - 7.4 (m)127 - 140The five protons of the phenyl ring will appear as a complex multiplet.
~4.0 - 4.5 (m)~50 - 60This proton is coupled to Hα and the two Hγ protons. Its chemical shift is influenced by the adjacent amino and phenyl groups.
~2.5 - 3.0 (m)~40 - 50These two diastereotopic protons will likely appear as a complex multiplet, each with distinct couplings to Hβ.
~2.3 - 2.8 (m)~35 - 45Coupled to Hβ.
NH₂Variable, broad-The chemical shift is highly dependent on solvent, concentration, and temperature. May be a broad singlet.
COOHVariable, broad~170 - 180The chemical shift is highly dependent on solvent and concentration. May not be observed without specific experimental conditions.

Note: These are estimated values and may vary based on experimental conditions.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A self-validating NMR protocol ensures reproducibility and accuracy.

Step-by-Step NMR Sample Preparation and Acquisition:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of high-purity β-Phenyl-L-phenylalanine.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, indicated by a sharp, symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a 90° pulse, a spectral width of approximately 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H spectrum.

  • 2D NMR for Structural Confirmation (Optional but Recommended):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks, confirming the connectivity of the aliphatic backbone.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C atoms, aiding in the definitive assignment of carbon signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock & Shim insert->lock H1_acq Acquire ¹H Spectrum lock->H1_acq C13_acq Acquire ¹³C Spectrum H1_acq->C13_acq D2_acq Acquire 2D Spectra (COSY, HSQC) C13_acq->D2_acq process Process Spectra (FT, Phasing, Baseline) D2_acq->process assign Assign Signals process->assign structure Elucidate Structure assign->structure FTIR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_analysis Data Processing clean Clean ATR Crystal background Collect Background Spectrum clean->background place_sample Place Sample on Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure collect_spectrum Collect Sample Spectrum apply_pressure->collect_spectrum process Ratio, Baseline Correct, and Peak Pick collect_spectrum->process interpret Interpret Spectrum process->interpret

Caption: A streamlined workflow for ATR-FTIR analysis.

Section 3: Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

Ionization and Fragmentation in the Context of β-Amino Acids

For a molecule like β-Phenyl-L-phenylalanine, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred to minimize in-source fragmentation and clearly observe the molecular ion.

The fragmentation of β-amino acids can differ from that of α-amino acids due to the altered position of the amine group. Common fragmentation pathways for amino acids include the loss of water (H₂O), formic acid (HCOOH), and cleavage of the side chain. For β-phenylalanine, a characteristic fragment would be the tropylium ion at m/z 91, resulting from the cleavage of the bond between the β-carbon and the phenyl-bearing γ-carbon.

Table 3: Expected Key Ions in the Mass Spectrum of β-Phenyl-L-phenylalanine

m/zIonDescription
166.08[M+H]⁺Protonated molecular ion
148.07[M+H - H₂O]⁺Loss of water
120.08[M+H - HCOOH]⁺Loss of formic acid
91.05[C₇H₇]⁺Tropylium ion (benzyl fragment)
74.06[C₃H₈NO]⁺Fragment containing the amino and carboxyl groups

Note: The exact m/z values are for the monoisotopic masses.

Experimental Protocol: LC-MS for Purity and Molecular Weight Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is an ideal technique for analyzing β-Phenyl-L-phenylalanine, as it allows for the separation of the compound from any impurities prior to mass analysis.

Step-by-Step LC-MS Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of β-Phenyl-L-phenylalanine (e.g., 10-100 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid to promote protonation. [2]

  • LC Separation:

    • Inject the sample onto a reverse-phase HPLC column (e.g., C18).

    • Elute the sample using a gradient of increasing organic solvent (e.g., acetonitrile) in water, both containing a small percentage of formic acid.

  • MS Detection:

    • The eluent from the LC is directed into the ESI source of the mass spectrometer.

    • Acquire mass spectra in positive ion mode over a relevant m/z range (e.g., 50-500).

    • To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

MS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_analysis Data Analysis dissolve Dissolve Sample in LC Mobile Phase inject Inject Sample dissolve->inject separate Separate on C18 Column inject->separate ionize Electrospray Ionization (ESI) separate->ionize ms1 Acquire Full Scan MS Spectrum ionize->ms1 ms2 Perform MS/MS on [M+H]⁺ ms1->ms2 analyze_ms1 Determine Molecular Weight ms2->analyze_ms1 analyze_ms2 Analyze Fragmentation Pattern analyze_ms1->analyze_ms2

Caption: A typical workflow for LC-MS analysis.

Conclusion: A Synergistic Approach to Structural Elucidation

The spectroscopic analysis of β-Phenyl-L-phenylalanine is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy delineates the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and insights into fragmentation pathways. By integrating the data from these three powerful analytical methods, researchers can confidently determine and verify the structure of this important β-amino acid, paving the way for its effective use in drug discovery and development. This guide provides the foundational knowledge and protocols to empower scientists in this endeavor, fostering a deeper understanding of the "why" behind the "how" in spectroscopic analysis.

References

  • Cambridge International Examinations. (n.d.). Cambridge International Advanced Subsidiary and Advanced Level in Chemistry (9701). Retrieved from [Link]

  • Gao, J., et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). ACS Publications. Retrieved from [Link]

  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Harrison, A. G. (2009). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry, 20(2), 248–255. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Lichtenecker, R., et al. (n.d.). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. SpringerLink. Retrieved from [Link]

  • MassBank. (2017, October 20). L-Phenylalanine. Retrieved from [Link]

  • Matrix-isolation FT-IR spectroscopic study and theoretical DFT(B3LYP)/6–31 ++ G** calculations of the vibrational and conformational properties of tyrosine. (2005). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(7), 1347–1356.
  • Mills, A. (n.d.). Standard Operating Procedure 1 FTIR (Spectrum One). Retrieved from [Link]

  • Padula, M. (2016, July 24). Mass spectrometry for proteomics - part 2 [Video]. YouTube. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]

  • Pios, S. (n.d.). peptide nmr. Retrieved from [Link]

  • protocols.io. (2018, March 28). Amino acid analysis by UHPLC-MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). (b) ¹H NMR spectrum of d2-phenylalanine. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR analysis of L-phenylalanine. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of phenylalanine: pure (in black) and in water (in red). Retrieved from [Link]

  • Roepstorff, P., & Fohlman, J. (1984). Proposal for a common nomenclature for sequence ions in mass spectra of peptides. Biomedical Mass Spectrometry, 11(11), 601.
  • University of Illinois. (n.d.). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Dipeptides. Oldfield Group Website. Retrieved from [Link]

  • University of Illinois. (n.d.). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS. Oldfield Group Website. Retrieved from [Link]

  • Vlaisavljevich, B., et al. (2023). Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. ACS Publications. Retrieved from [Link]

  • Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR, 6(2), 135–140.

Sources

An In-depth Technical Guide to the Discovery and Natural Occurrence of beta-Phenyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of beta-Phenyl-L-phenylalanine, a unique non-proteinogenic amino acid. It is intended for researchers, scientists, and professionals in drug development who are interested in the discovery, natural occurrence, and potential applications of this compound. This document delves into the current scientific understanding of this compound, from its identification as a constituent of a complex natural product to hypothetical biosynthetic pathways and detailed analytical methodologies.

Introduction: The Emergence of a Novel Phenylalanine Derivative

This compound, also known as (2S,3R)-3-amino-2,3-diphenylpropanoic acid, represents a fascinating structural variation of the common proteinogenic amino acid L-phenylalanine. Its distinctive feature is the presence of an additional phenyl group at the β-position, creating a chiral center and introducing significant steric and electronic modifications. While β-amino acids are known constituents of various natural products with diverse biological activities, the natural occurrence of a β-phenylated L-phenylalanine has only recently been suggested through the structural elucidation of a complex alkaloid. This discovery opens new avenues for research into its biosynthesis, physiological role, and potential pharmacological applications.

This guide will navigate the current landscape of knowledge surrounding this compound, offering insights into its discovery, exploring its known natural source, proposing a plausible biosynthetic route, and providing detailed protocols for its study.

Discovery and Natural Occurrence: A Constituent of a Complex Macrocycle

Direct evidence for the isolation of free this compound from a natural source is not yet present in scientific literature. Its discovery is intrinsically linked to the structural elucidation of a novel macrocyclic spermidine alkaloid, celacarfurine, isolated from the roots of Tripterygium wilfordii, a plant used in traditional Chinese medicine.[1]

The proposed structure of celacarfurine is (2R)-9-furoyl-2-phenyl-1,5,9-triazacyclotridecane-4,13-dione.[1] The key feature of this molecule, relevant to this guide, is the presence of a this compound moiety integrated into its macrocyclic backbone. The stereochemistry at the alpha-carbon is consistent with an L-amino acid, while the beta-carbon bearing the additional phenyl group introduces another chiral center.

Tripterygium wilfordii is a well-known source of a diverse array of secondary metabolites, including diterpenoids, triterpenoids, and alkaloids, many of which exhibit potent biological activities.[2][3][4][5] The identification of a complex alkaloid like celacarfurine, containing a unique amino acid derivative, underscores the rich and complex biochemistry of this plant species.

Table 1: Key Secondary Metabolites from Tripterygium wilfordii

Class of CompoundExamplesReported Biological Activities
DiterpenoidsTriptolide, CelastrolAnti-inflammatory, Immunosuppressive, Anti-cancer
TriterpenoidsFriedelanes, OleananesAnti-inflammatory, Antiviral
AlkaloidsCelacarfurine, WilforineAnti-inflammatory, Immunosuppressive

Biosynthesis: A Hypothetical Pathway

The biosynthetic pathway leading to this compound has not been experimentally elucidated. However, based on known enzymatic reactions in plant secondary metabolism, a plausible hypothetical pathway can be proposed. The biosynthesis of β-alanine in plants is known to occur via several routes, including the degradation of polyamines, propionate, and uracil.[6][7]

The formation of the this compound backbone likely begins with the common aromatic amino acid, L-phenylalanine. Two potential enzymatic steps could lead to the final product:

  • Isomerization of L-phenylalanine to (S)-β-phenylalanine: An initial step could involve the conversion of the α-amino acid L-phenylalanine to its β-isomer, (S)-β-phenylalanine. This transformation could be catalyzed by a phenylalanine aminomutase (PAM) . While PAMs are known to catalyze the reversible conversion of (S)-α-phenylalanine to (R)-β-phenylalanine in some microorganisms, the existence of an enzyme producing the (S)-β-isomer in plants is speculative but conceivable.[8] Phenylalanine ammonia-lyase (PAL), a key enzyme in the phenylpropanoid pathway, catalyzes the elimination of ammonia from L-phenylalanine to form cinnamic acid.[9][10][11][12][13] It is plausible that a related enzyme could catalyze an intramolecular rearrangement.

  • Phenylation at the β-position: The subsequent and most critical step would be the introduction of a second phenyl group at the β-carbon of a phenylalanine derivative. This could potentially occur through the action of a phenyltransferase enzyme, utilizing a phenyl donor molecule such as phenylpyruvate or a derivative thereof. Enzymatic arylation of amino acids is a known biochemical transformation.[8]

An alternative hypothesis involves the direct amination of a diphenylic precursor. For instance, a highly specific aminotransferase could catalyze the transfer of an amino group to a molecule like 2,3-diphenylpropanoic acid.

Further research, including isotopic labeling studies and enzyme discovery, is required to validate this proposed pathway.

Hypothetical Biosynthesis of this compound L_Phe L-Phenylalanine beta_Phe (S)-beta-Phenylalanine L_Phe->beta_Phe Phenylalanine Aminomutase (Hypothetical) beta_Phenyl_L_Phe This compound beta_Phe->beta_Phenyl_L_Phe Phenyltransferase (Hypothetical) Phenyl_donor Phenyl Group Donor (e.g., Phenylpyruvate) Phenyl_donor->beta_Phenyl_L_Phe

Caption: Hypothetical biosynthetic pathway of this compound.

Experimental Protocols: Investigating a Novel Natural Product

The study of this compound in its natural context necessitates the extraction, isolation, and characterization of its parent molecule, celacarfurine, from Tripterygium wilfordii. The following protocols provide a framework for these investigations.

Extraction and Isolation of Celacarfurine

This protocol outlines a general procedure for the extraction and fractionation of alkaloids from the roots of Tripterygium wilfordii. Optimization may be required based on the specific plant material and equipment available.

Step-by-Step Methodology:

  • Plant Material Preparation:

    • Obtain dried roots of Tripterygium wilfordii.

    • Grind the roots into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered root material (1 kg) with 95% ethanol (5 L) at room temperature for 72 hours with occasional agitation.

    • Filter the extract and repeat the extraction process twice more with fresh solvent.

    • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in 2% aqueous sulfuric acid (1 L).

    • Partition the acidic solution against ethyl acetate (3 x 1 L) to remove neutral and weakly acidic compounds.

    • Adjust the pH of the aqueous layer to 9-10 with concentrated ammonia solution.

    • Extract the alkaline solution with dichloromethane (3 x 1 L) to obtain the crude alkaloid fraction.

  • Chromatographic Purification:

    • Subject the crude alkaloid fraction to column chromatography on silica gel.

    • Elute with a gradient of dichloromethane and methanol (e.g., 100:0 to 90:10) to separate the components.

    • Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system and visualization agent (e.g., Dragendorff's reagent for alkaloids).

    • Combine fractions containing the compound of interest (celacarfurine).

    • Perform further purification by preparative high-performance liquid chromatography (HPLC) on a C18 column to obtain the pure compound.

Extraction and Isolation Workflow start Powdered Roots of Tripterygium wilfordii extraction Ethanol Extraction start->extraction concentration Concentration (Crude Extract) extraction->concentration partitioning Acid-Base Partitioning concentration->partitioning crude_alkaloids Crude Alkaloid Fraction partitioning->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom fractions Combined Fractions column_chrom->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compound Pure Celacarfurine prep_hplc->pure_compound

Caption: Workflow for the extraction and isolation of celacarfurine.

Analytical Characterization

The structural elucidation of the isolated compound is crucial to confirm the presence of the this compound moiety.

Step-by-Step Methodology:

  • High-Performance Liquid Chromatography (HPLC):

    • Analyze the purity of the isolated compound on an analytical C18 HPLC column.

    • Use a suitable mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid.

    • Detection can be performed using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Mass Spectrometry (MS):

    • Obtain the high-resolution mass spectrum (HRMS) to determine the exact mass and elemental composition of the molecule.

    • Electrospray ionization (ESI) is a suitable ionization technique for this type of compound.

    • Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns, which can provide structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire a suite of NMR spectra to fully elucidate the structure and stereochemistry.

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Establishes connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

    • NOESY/ROESY: Can be used to determine the relative stereochemistry of the chiral centers.

Table 2: Representative Analytical Data for Celacarfurine (Hypothetical)

Analytical TechniqueExpected Result
HRMS (ESI+)[M+H]⁺ ion corresponding to the calculated exact mass of C₂₄H₂₅N₃O₄
¹H NMR (in CDCl₃)Signals corresponding to aromatic protons of two phenyl rings and a furan ring, as well as aliphatic protons of the macrocycle.
¹³C NMR (in CDCl₃)Resonances for carbonyl carbons, aromatic carbons, and aliphatic carbons consistent with the proposed structure.
HMBCCorrelations confirming the connectivity between the this compound moiety and the rest of the macrocycle.

Potential Applications and Future Directions

The discovery of a natural product containing this compound opens up exciting possibilities for drug discovery and development. β-Amino acid-containing peptides often exhibit enhanced stability towards enzymatic degradation and can adopt unique secondary structures, making them attractive scaffolds for peptidomimetics.

Future research should focus on:

  • Total Synthesis: The complete chemical synthesis of celacarfurine is necessary to confirm its proposed structure and provide material for biological testing.

  • Biological Activity Screening: The isolated compound and its synthetic analogs should be screened for a wide range of biological activities, including anti-inflammatory, immunosuppressive, and anti-cancer effects, given the known properties of other metabolites from Tripterygium wilfordii.

  • Biosynthetic Pathway Elucidation: Identifying the enzymes responsible for the formation of this compound will provide valuable tools for biocatalysis and the engineered production of novel amino acids.

  • Search for Other Natural Sources: A broader screening of plants and other organisms may reveal the presence of free this compound or other natural products containing this unique structural motif.

Conclusion

This compound stands as a testament to the vast and underexplored chemical diversity of the natural world. While its discovery is currently tied to a single, complex natural product, its unique structure holds significant promise for the development of novel therapeutic agents. The path forward requires a multidisciplinary approach, combining natural product chemistry, synthetic organic chemistry, and molecular biology to fully uncover the secrets of this intriguing amino acid and harness its potential for the benefit of human health.

References

  • Liu, J. Q., Wu, Q. S., Shu, J. C., Zhang, R., & Liu, L. F. (2020). A novel spermidine macrocyclic alkaloid from the roots of Tripterygium wilfordii.
  • Li, X., et al. (2022). A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions. Frontiers in Pharmacology, 13, 932235.
  • Chen, Y., et al. (2022). Secondary Metabolites from Tripterygium wilfordii Hook. f.‐Associated Endophytes: Producing Microbes, Structures, and Bioactivities. Chemistry & Biodiversity, 19(3), e202100833.
  • Contreras-García, A., et al. (2021). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 22(16), 8829.
  • Parry, R. J., & Kurylo-Borowska, Z. (1980). Biosynthesis of the β-amino acid, β-alanine. Journal of the American Chemical Society, 102(2), 836-837.
  • Parthasarathy, A., et al. (2019). The Synthesis and Role of β-Alanine in Plants. Frontiers in Plant Science, 10, 914.
  • Hanson, A. D., & Gregory, J. F. (2011). Phenylalanine ammonia-lyase. Phytochemistry, 72(18), 2261-2270.
  • Hsiao, H. Y., et al. (1988). Enzymatic Production of Amino Acids. In Biotechnology and Genetic Engineering Reviews (Vol. 6, pp. 167-214). Intercept Ltd.
  • Reinhardt, R., & Menzel, R. (2001). The Synthesis and Role of β-Alanine in Plants. Journal of Experimental Botany, 52(358), 1117-1124.
  • MacDonald, M. J., & D'Cunha, G. B. (2007). Phenylalanine ammonia-lyase: a dual role in plant development and defense. Physiologia Plantarum, 131(1), 1-12.
  • Inderjit, & Duke, S. O. (2003). Ecophysiological aspects of phenolic compounds in plants.
  • Lovelock, S. L., et al. (2022). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases.
  • Koukol, J., & Conn, E. E. (1961). The metabolism of aromatic compounds in higher plants. IV. Purification and properties of the phenylalanine deaminase of Hordeum vulgare. Journal of Biological Chemistry, 236(10), 2692-2698.
  • Onishi, N., et al. (2015). Biosynthesis of natural products containing β-amino acids. Natural Product Reports, 32(7), 1031-1055.
  • Kitazono, A., et al. (2017). New enzymatic methods for the synthesis of primary α-aminonitriles and unnatural α-amino acids by oxidative cyanation of primary amines with d-amino acid oxidase from porcine kidney. Green Chemistry, 19(21), 5136-5142.
  • Zhang, X., & Liu, C. J. (2015). Phenylalanine ammonia-lyase, a key component used for phenylpropanoids production by metabolic engineering. RSC Advances, 5(84), 68261-68274.
  • Zhang, Y., et al. (2021). Applications and Mechanisms of Tripterygium Wilfordii Hook. F. and its Preparations in Kidney Diseases. Frontiers in Pharmacology, 12, 736216.
  • Chen, L., et al. (2013). Structure elucidation and antioxidant effect of a polysaccharide from Lactarius camphoratum (Bull.) Fr.
  • Khan, A. A. (2023, December 14). Enzymatic general acid/base catalysis & which amino acids acting can act as general acids/bases [Video]. YouTube.
  • Wang, Y., et al. (2022). Bioactive metabolites in Tripterygium wilfordii and biosynthesis of triptolide.
  • Olenichenko, N. A., & Zagoskina, N. V. (2016). [The use of L-phenylalanine ammonia lyase inhibitors in plant ecophysiological studies]. Izvestiia Akademii nauk. Seriia biologicheskaia, (2), 146–154.
  • LibreTexts. (2021, January 3). 22.2: Biosynthesis of Amino Acids. Biology LibreTexts.
  • Gatti, F., et al. (2023). Structural Elucidation of a Glucan from Trichaster palmiferus by Its Degraded Products and Preparation of Its Sulfated Derivative as an Anticoagulant. Marine Drugs, 21(3), 154.
  • Ali, B., & Baek, K. H. (2023). Biosynthetic Pathways of Hormones in Plants. International Journal of Molecular Sciences, 24(13), 10834.
  • Niessen, W. M. A. (2000). Structure elucidation by LC-MS.

Sources

An In-depth Technical Guide to the Computational Modeling of β-Phenyl-L-phenylalanine Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Canonical – A Framework for Understanding β-Amino Acid Interactions

In the landscape of drug discovery and materials science, the exploration of non-canonical amino acids (NCAAs) has opened frontiers inaccessible with the standard 20 proteinogenic building blocks. Among these, β-amino acids, and specifically β-Phenyl-L-phenylalanine (β-Phe), present a unique structural scaffold. The additional carbon in its backbone grants it distinct conformational properties and resistance to enzymatic degradation, making it a highly attractive moiety for peptide-based therapeutics and novel biomaterials.[1]

This guide eschews a conventional template to provide a logically structured, in-depth exploration of the computational methodologies required to accurately model β-Phe interactions. We will journey from the foundational quantum mechanical principles that govern its behavior to the large-scale molecular dynamics simulations that reveal its dynamic interplay with biological targets. The core philosophy of this document is to not only present protocols but to instill a deep understanding of the causality behind each decision, empowering researchers to confidently and effectively apply these techniques to their own work.

Section 1: The Unique Physicochemical Landscape of β-Phenyl-L-phenylalanine

Unlike its α-amino acid counterpart, β-Phe possesses an additional methylene group between its carboxyl and amino groups. This seemingly minor alteration has profound structural implications:

  • Increased Flexibility and Conformational Space: The longer backbone introduces additional rotatable bonds, leading to a more complex potential energy surface.[1] This allows β-peptides to adopt unique secondary structures, such as the 14-helix, which are not accessible to α-peptides.[2]

  • Altered Hydrogen Bonding Patterns: The spacing of backbone amide and carbonyl groups dictates different intramolecular and intermolecular hydrogen bonding networks, influencing folding and interaction patterns.

  • Enhanced Proteolytic Stability: The non-natural backbone is resistant to cleavage by standard proteases, a critical advantage for therapeutic peptides.

The phenyl side chain introduces its own set of critical interactions, including:

  • π-π Stacking: Face-to-face or edge-to-face interactions with other aromatic residues.[3][4]

  • Cation-π Interactions: Favorable electrostatic interactions with cationic groups (e.g., Lysine, Arginine).[3]

  • Anion-π Interactions: Interactions between the electron-rich π-face and anionic residues like Aspartate or Glutamate.[5]

  • Hydrophobic Effects: The burial of the nonpolar phenyl ring away from a solvent is a significant driver of folding and binding.[6]

Understanding these fundamental properties is the first step in designing meaningful computational experiments.

Section 2: The Two Pillars of Modeling: Quantum Mechanics and Molecular Mechanics

Choosing the right computational tool is paramount and depends entirely on the question being asked. For β-Phe, our investigations will rely on two core methodologies.

Quantum Mechanics (QM): The Ground Truth for Electronic Properties

QM methods, such as Density Functional Theory (DFT), solve the Schrödinger equation to provide a highly accurate description of the electronic structure of a molecule.[7]

  • Why use QM? For a non-canonical residue like β-Phe, pre-existing parameters for classical simulations may be unavailable or inaccurate. QM is essential for deriving these parameters, particularly atomic partial charges, which govern electrostatic interactions.[8][9] It is also the gold standard for analyzing reaction mechanisms or subtle electronic effects like π-system polarization.[8]

  • Causality in Method Selection: While computationally expensive, methods like Møller-Plesset perturbation theory (MP2) or DFT with a suitable functional (e.g., B3LYP) are necessary to capture the electron correlation effects that define non-covalent interactions.[1][7]

Molecular Mechanics (MM): The Workhorse for Simulating Dynamics

MM methods approximate molecules as a collection of balls (atoms) connected by springs (bonds), governed by a set of rules known as a force field.[10] This simplification allows for the simulation of large systems (e.g., a peptide in a solvent box) over biologically relevant timescales (nanoseconds to microseconds).[10][11]

  • Why use MM? To understand how β-Phe-containing peptides fold, move, and interact with receptors, we need to sample their conformational dynamics.[12][13] MM, in the form of Molecular Dynamics (MD) simulations, is the only feasible approach for this.

  • The Critical Role of the Force Field: The accuracy of an MD simulation is entirely dependent on the quality of its force field. Standard protein force fields (e.g., AMBER, CHARMM, GROMOS) are highly optimized for the 20 canonical amino acids but require careful validation or re-parameterization for NCAAs like β-Phe.[14][15]

The relationship between these two pillars is symbiotic. QM provides the accurate, fundamental parameters that empower the efficiency of MM for large-scale dynamic simulations.

G QM Quantum Mechanics (QM) (High Accuracy, High Cost) Params Force Field Parameters (Partial Charges, Bond/Angle Constants) QM->Params Derives MM Molecular Mechanics (MM) (High Speed, Lower Accuracy) Dynamics Large-Scale Simulations (Folding, Binding, Dynamics) MM->Dynamics Enables Params->MM Informs

Caption: Relationship between QM and MM in computational modeling.

Section 3: A Validated Workflow for Molecular Dynamics Simulation

This section details a self-validating protocol for setting up and running a molecular dynamics (MD) simulation of a β-Phe-containing peptide interacting with a target protein.

Step 1: System Preparation and Parameterization

The fidelity of the entire simulation rests on this initial step.

Protocol: Parameter Generation for β-Phe

  • Quantum Mechanical Calculation:

    • Create a dipeptide model of β-Phe (e.g., Ace-β-Phe-NMe).

    • Perform a geometry optimization using a QM method (e.g., DFT with B3LYP/6-31G* basis set).[1]

    • Calculate the electrostatic potential (ESP) on the optimized geometry.

  • Charge Derivation:

    • Use a charge fitting procedure, such as Restrained Electrostatic Potential (RESP), to derive the partial atomic charges from the QM-calculated ESP.[14] This ensures the charges accurately reproduce the electrostatic field of the molecule.

  • Force Field Integration:

    • Incorporate the newly derived charges into a standard force field library (e.g., AMBER). For other missing parameters (bonds, angles, dihedrals), one can often use analogous parameters from standard phenylalanine as a starting point, a process facilitated by tools like molfile_to_params_polymer.py for the Rosetta software suite.[15][16]

  • Receptor and Ligand Preparation:

    • Obtain the 3D structure of the target protein, ideally from the Protein Data Bank (PDB).

    • Clean the PDB file: remove water molecules, add missing hydrogen atoms, and check for missing residues.

    • Build the β-Phe-containing peptide in silico or dock it into the receptor's active site using programs like AutoDock or GOLD.[17][18][19]

Step 2: Molecular Dynamics Simulation

The MD simulation itself is a multi-stage process designed to produce a stable and realistic trajectory of molecular motion.[10]

Protocol: GROMACS MD Simulation Workflow

  • System Solvation & Ionization:

    • Define a simulation box (e.g., cubic or dodecahedron) around the protein-peptide complex.

    • Fill the box with a chosen water model (e.g., TIP3P or SPC/E).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge, mimicking physiological conditions.[20]

  • Energy Minimization:

    • Perform a steep descent energy minimization. This crucial step removes any steric clashes or unfavorable geometries created during the setup process, relaxing the system to a local energy minimum.

  • System Equilibration (NVT & NPT):

    • NVT Ensemble (Constant Volume): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to rearrange around the solute. Monitor the system temperature to ensure it reaches a stable plateau.

    • NPT Ensemble (Constant Pressure): Switch to a constant pressure ensemble. This allows the box volume to fluctuate, ensuring the system reaches the correct density. Monitor both pressure and density for stability. This two-stage equilibration is a self-validating step; failure to reach stable plateaus indicates a problem in the initial setup.

  • Production MD:

    • Once the system is well-equilibrated, turn off the position restraints and run the production simulation for the desired length (e.g., 100-500 ns).[10][13] The trajectory from this run will be used for analysis. The algorithm calculates forces on each atom and integrates Newton's equations of motion to propagate the system forward in time, typically in 2-femtosecond steps.[10]

G cluster_prep System Preparation cluster_sim MD Simulation cluster_analysis Analysis Param 1. Parameterize β-Phe (QM/RESP) Build 2. Build/Dock Complex Param->Build Solvate 3. Solvate & Ionize Build->Solvate Minimize 4. Energy Minimization Solvate->Minimize NVT 5. NVT Equilibration (Heat System) Minimize->NVT NPT 6. NPT Equilibration (Adjust Density) NVT->NPT Prod 7. Production MD (Data Collection) NPT->Prod Analysis 8. Trajectory Analysis Prod->Analysis

Caption: A comprehensive workflow for MD simulation.

Section 4: Analysis of Interactions – Extracting Meaning from Motion

The raw MD trajectory is a massive dataset of atomic coordinates over time. The real scientific insight comes from a rigorous analysis of this trajectory.

Structural Stability and Conformational Changes
  • Root Mean Square Deviation (RMSD): Calculates the average deviation of the peptide or protein backbone from its starting structure. A stable, plateauing RMSD indicates the system has reached equilibrium.[21]

  • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues over the course of the simulation. High RMSF values indicate flexible regions, while low values indicate stable, well-ordered regions.

  • Secondary Structure Analysis: Tools like DSSP can track the evolution of secondary structures (helices, sheets) over time, revealing conformational transitions.[22][23]

Quantifying Key Interactions

The primary goal is to understand the specific interactions between β-Phe and its environment.

  • Hydrogen Bond Analysis: Track the formation and lifetime of hydrogen bonds between the peptide and the receptor. This is fundamental to understanding binding specificity.

  • Contact Analysis: Identify all residues on the receptor that are within a certain cutoff distance (e.g., 4 Å) of the β-Phe residue. This reveals the binding pocket composition.

  • Binding Free Energy Calculations: Methods like MM/PBSA or MM/GBSA provide an estimate of the binding affinity by calculating the free energy difference between the bound and unbound states.[9][21] This is a powerful tool for comparing different peptide designs.

Table 1: Illustrative MM/PBSA Binding Energy Decomposition

Energy ComponentContribution (kcal/mol)Rationale
Van der Waals Energy-45.7 ± 2.1Favorable shape complementarity and hydrophobic interactions of the phenyl ring.
Electrostatic Energy-51.2 ± 3.5Strong H-bonds and favorable charge-charge interactions.
Polar Solvation Energy+60.5 ± 4.0Energy penalty for desolvating polar groups upon binding.
Non-Polar Solvation Energy-8.1 ± 0.5Favorable energy from burying the non-polar phenyl ring (hydrophobic effect).
Binding Free Energy (ΔG) -44.5 ± 5.3 The net energy, indicating a strong and favorable binding interaction.

This table demonstrates how the overall binding free energy can be decomposed into its constituent parts, providing clear, actionable insights into the drivers of binding. For instance, the large negative Van der Waals and electrostatic terms highlight the importance of both the phenyl ring's hydrophobic character and the backbone's hydrogen bonding capability.

Conclusion: An Integrated and Validated Approach

The computational modeling of β-Phenyl-L-phenylalanine interactions is a multi-faceted challenge that demands a rigorous, physically-grounded approach. By starting with high-accuracy quantum mechanics to ensure the fundamental correctness of our model, and then leveraging the power of molecular mechanics to explore dynamic behavior, we can build a predictive and insightful understanding of how this valuable non-canonical amino acid behaves. The workflows and principles outlined in this guide provide a robust, self-validating framework for researchers to not only generate data but to truly comprehend the complex molecular ballet that governs β-Phe interactions, accelerating the design of next-generation therapeutics and biomaterials.

References

  • On the Conformational Dynamics of β-Amyloid Forming Peptides: A Computational Perspective. (2020). Frontiers. [Link]

  • Docking and Molecular Dynamics-Based Identification of Interaction between Various Beta-Amyloid Isoforms and RAGE Receptor. (2022). PubMed. [Link]

  • Molecular Dynamics Simulation of the p53 N-terminal peptide. (n.d.). Bonvin Lab. [Link]

  • A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. (n.d.). Scirp.org. [Link]

  • Molecular dynamics study of the internalization of cell-penetrating peptides containing unnatural amino acids across membranes. (2021). RSC Publishing. [Link]

  • Insights into phenylalanine derivatives recognition of VLA-4 integrin: from a pharmacophoric study to 3D-QSAR and molecular docking analyses. (n.d.). PubMed. [Link]

  • Interpreting NMR Data for β-Peptides Using Molecular Dynamics Simulations. (n.d.). Journal of the American Chemical Society. [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024). PMC - NIH. [Link]

  • β-Hairpin-Based Peptide Hydrogels: The Case of MAX1. (n.d.). MDPI. [Link]

  • Crossover in aromatic amino acid interaction strength between tyrosine and phenylalanine in biomolecular condensates. (n.d.). PMC - PubMed Central. [Link]

  • Unsupervised Synchronization of Molecular Dynamics Trajectories via Graph Embedding and Time Warping. (n.d.). Oxford Academic. [Link]

  • Reversibly photoswitchable fluorescent proteins. (2026). Nanoscale - The Royal Society of Chemistry. [Link]

  • Molecular dynamics simulations of amyloid-β peptides in heterogeneous environments. (n.d.). iopscience.iop.org. [Link]

  • Molecular docking and 3D-QSAR studies on beta-phenylalanine derivatives as dipeptidyl peptidase IV inhibitors. (n.d.). PubMed. [Link]

  • Quantum chemical study of molecular properties of small branched-chain amino acids in water. (2025). NIH. [Link]

  • On the flexibility of beta-peptides. (2004). PubMed. [Link]

  • Quantum mechanical effects in zwitterionic amino acids: The case of proline, hydroxyproline, and alanine in water. (2018). The Journal of Chemical Physics | AIP Publishing. [Link]

  • Design, Synthesis, Biological Evaluation, and Docking Studies of (S)-Phenylalanine Derivatives with a 2-cyanopyrrolidine moiety. (n.d.). Ovid. [Link]

  • Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives. (2020). Frontiers. [Link]

  • A Survey of Aspartate−Phenylalanine and Glutamate−Phenylalanine Interactions in the Protein Data Bank: Searching for Anion−π Pairs. (n.d.). Biochemistry - ACS Publications. [Link]

  • 3D Interaction Homology: Hydropathic Analyses of the “π–Cation” and “π–π” Interaction Motifs in Phenylalanine, Tyrosine, and Tryptophan Residues. (2021). Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • Using Quantum Mechanics to Improve Estimates of Amino Acid Side Chain Rotamer Energies. (n.d.). PMC - PubMed Central. [Link]

  • Computational and theoretical model of proline, phenylalanine and tryptophan diastereomers of β‐lactam 1. (n.d.). ResearchGate. [Link]

  • Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family. (n.d.). ACS Publications. [Link]

  • Non-canonical amino acid (NCAA) parameterization using Rosetta. (n.d.). Meiler Lab. [Link]

  • Conformational transition of amyloid β-peptide. (n.d.). PNAS. [Link]

  • Conformational analysis of peptides corresponding to all the secondary structure elements of protein L B1 domain. (n.d.). Mayo Clinic. [Link]

  • Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives. (2025). ResearchGate. [Link]

  • Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives. (2020). PMC - NIH. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of β-Phenyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Defining β-Phenyl-L-phenylalanine

In the landscape of non-proteinogenic amino acids, β-Phenyl-L-phenylalanine, systematically known as (S)-2-amino-3,3-diphenylpropanoic acid, represents a unique structural motif with significant potential in peptidomimetics and drug discovery. Its structure, which incorporates a gem-diphenyl group at the β-carbon of an L-phenylalanine scaffold, imparts distinct conformational constraints and physicochemical properties. This guide provides a comprehensive technical overview of the critical parameters for its use in research and development: solubility and stability.

For clarity, this document will refer to (S)-2-amino-3,3-diphenylpropanoic acid (CAS 149597-92-2) as β-Phenyl-L-phenylalanine or L-3,3-diphenylalanine. It is important to distinguish this α-amino acid from its isomeric β-amino acid counterpart, 3-amino-3-phenylpropanoic acid.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₅H₁₅NO₂PubChem
Molecular Weight 241.29 g/mol MedChemExpress[1]
Appearance White to off-white solidMedChemExpress[1]
CAS Number 149597-92-2MedChemExpress[1]

Part 1: Solubility Profile

The solubility of a compound is a critical determinant of its utility in various applications, from in vitro assays to formulation development. The bulky, hydrophobic nature of the two phenyl groups in β-Phenyl-L-phenylalanine significantly influences its solubility profile.

Experimentally Determined Solubility

Limited quantitative solubility data for β-Phenyl-L-phenylalanine is publicly available. A notable data point is its solubility in dimethyl sulfoxide (DMSO).

SolventSolubilityConditionsSource
DMSO 2 mg/mL (8.29 mM)Requires sonication and warming to 60°C. It is noted that hygroscopic DMSO can negatively impact solubility.MedChemExpress[1]

The poor aqueous solubility of β-Phenyl-L-phenylalanine is anticipated due to its significant hydrophobic character. For many non-proteinogenic amino acids, solubility in aqueous buffers is often pH-dependent, increasing at pH values away from the isoelectric point where the amino acid can exist as a charged salt.

Protocol for Determining Aqueous and Organic Solvent Solubility

To comprehensively characterize the solubility of β-Phenyl-L-phenylalanine, the shake-flask method is recommended as the gold-standard for its accuracy.[2][3]

Objective: To determine the equilibrium solubility of β-Phenyl-L-phenylalanine in various solvents.

Materials:

  • β-Phenyl-L-phenylalanine (solid powder)

  • Selection of solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, Acetonitrile)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Calibrated analytical balance

  • HPLC-UV or LC-MS/MS for quantification

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid β-Phenyl-L-phenylalanine to a series of vials. The excess solid should be visually apparent.

    • Add a known volume of each test solvent to the respective vials.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[2]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • To remove any undissolved microparticles, either centrifuge the aliquot at high speed or filter it through a 0.22 µm syringe filter. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Dilute the clarified supernatant with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of dissolved β-Phenyl-L-phenylalanine.

    • The solubility is then calculated by multiplying the measured concentration by the dilution factor.

Diagram of the Solubility Determination Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Clarification cluster_quant Quantification prep1 Add excess solid β-Phenyl-L-phenylalanine to vials prep2 Add known volume of test solvents prep1->prep2 equil1 Shake at constant temperature (24-48 hours) prep2->equil1 sample1 Collect supernatant equil1->sample1 sample2 Centrifuge or filter (0.22 µm) sample1->sample2 quant1 Dilute sample sample2->quant1 quant2 Analyze via HPLC-UV quant1->quant2 quant3 Calculate solubility quant2->quant3

Caption: Workflow for solubility determination using the shake-flask method.

Part 2: Stability Profile

Understanding the chemical stability of β-Phenyl-L-phenylalanine is paramount for defining its shelf-life, appropriate storage conditions, and potential degradation products that may arise during its use.

Storage and Handling Recommendations

Based on vendor-supplied data, the following storage conditions are recommended to maintain the integrity of β-Phenyl-L-phenylalanine:

FormStorage TemperatureDurationSource
Solid Powder -20°C3 yearsMedChemExpress[1]
4°C2 yearsMedChemExpress[1]
In Solvent (e.g., DMSO) -80°C6 monthsMedChemExpress[1]
-20°C1 monthMedChemExpress[1]

Repeated freeze-thaw cycles of solutions should be avoided to prevent product inactivation.[1]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[4][5] The following protocol outlines a comprehensive forced degradation study for β-Phenyl-L-phenylalanine.

Objective: To investigate the stability of β-Phenyl-L-phenylalanine under various stress conditions (hydrolysis, oxidation, thermal, and photolytic stress).

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of β-Phenyl-L-phenylalanine in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate under the same conditions as acidic hydrolysis.

    • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide (H₂O₂) and keep it at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C) for 48 hours. Also, expose the stock solution to the same temperature for 24 hours.

    • Photostability: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method.

    • The analysis should aim to separate the intact β-Phenyl-L-phenylalanine from any degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

    • LC-MS/MS can be employed to identify the mass of the degradation products and elucidate their structures.

Diagram of the Forced Degradation Study Workflow:

G cluster_stress Stress Conditions cluster_analysis Analysis start β-Phenyl-L-phenylalanine Stock Solution (1 mg/mL) acid Acidic (0.1 N HCl, 60°C) start->acid base Basic (0.1 N NaOH, 60°C) start->base oxid Oxidative (3% H₂O₂, RT) start->oxid therm Thermal (80°C) start->therm photo Photolytic (ICH Q1B) start->photo analysis Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis result Identify & Quantify Degradation Products analysis->result

Caption: Workflow for a comprehensive forced degradation study.

Potential Degradation Pathways

While specific degradation pathways for β-Phenyl-L-phenylalanine have not been reported, we can infer potential routes based on its chemical structure and the known degradation of L-phenylalanine.

  • Oxidation: The tertiary benzylic carbon is a potential site for oxidation. The amino group can also be a site of oxidation.

  • Decarboxylation: Under thermal stress, decarboxylation of the carboxylic acid group is a common degradation pathway for amino acids.

  • Photodegradation: Aromatic amino acids like phenylalanine are known to be photosensitive.[7] Photodegradation can involve cleavage of the Cα-Cβ bond or modifications to the aromatic rings.[8]

Part 3: Analytical Methodologies

A robust analytical method is crucial for the accurate quantification of β-Phenyl-L-phenylalanine and its potential impurities or degradants. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids.[9][10]

Proposed HPLC-UV Method for Quantification

Given the presence of two phenyl groups, β-Phenyl-L-phenylalanine will have a strong UV chromophore, making UV detection a suitable choice. A reversed-phase HPLC method is proposed as a starting point.

Protocol for Method Development:

  • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good initial choice.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water.

    • Mobile Phase B: 0.1% TFA or Formic acid in Acetonitrile.

    • The acidic modifier helps to protonate the carboxylic acid and amino groups, leading to better peak shape.

  • Gradient Elution: Start with a high aqueous mobile phase composition and gradually increase the organic component. A suggested starting gradient could be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Detection: Use a UV detector set at a wavelength where β-Phenyl-L-phenylalanine has maximum absorbance (e.g., around 254 nm, with a PDA detector scanning from 200-400 nm to determine the optimal wavelength).

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30°C are common starting points.

  • Method Validation: Once developed, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusion

β-Phenyl-L-phenylalanine is a non-proteinogenic amino acid with significant hydrophobic character, which dictates its low aqueous solubility and preference for organic solvents like DMSO. Its stability profile, while not extensively studied, can be systematically investigated using forced degradation studies to understand its degradation pathways and establish appropriate handling and storage conditions. The analytical methodologies outlined in this guide provide a robust framework for its quantification and the monitoring of its stability. This comprehensive understanding of its solubility and stability is fundamental for its successful application in research and drug development.

References

  • (S)-2-Amino-3,3-diphenylpropanoic acid. PubChem. [Link]

  • (3R)-3-azaniumyl-3-phenylpropanoate. PubChem. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]

  • L-phenylalanine degradation IV (mammalian, via side chain). PubChem. [Link]

  • Stability Testing Reveals Photoselective Clipping of Heavy Chain C‑Terminal Amino Acids That Leads to Fragmentation and Aggregation of an Antibody Fab Fragment. ACS Publications. [Link]

  • Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. Royal Society of Chemistry. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. [Link]

  • Analytical methods for amino acid determination in organisms. PubMed. [Link]

  • Analytical methods for amino acid determination in organisms. ResearchGate. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of β-Phenyl-L-phenylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a pathway to novel therapeutics with enhanced stability and biological activity. Among these, β-amino acids, and specifically β-Phenyl-L-phenylalanine, provide unique conformational constraints and resistance to enzymatic degradation. This guide provides a comprehensive overview and detailed protocols for the synthesis of the Fmoc-protected β-Phenyl-L-phenylalanine monomer and its subsequent incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). We delve into the causality behind experimental choices, from coupling reagent selection to cleavage strategies, and offer troubleshooting insights to navigate the challenges associated with sterically hindered residues. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of β-Phenyl-L-phenylalanine in peptidomimetic design.

The Strategic Value of β-Phenyl-L-phenylalanine in Peptidomimetics

Peptides composed of β-amino acids, often called β-peptides, are known to form stable secondary structures, including helices, turns, and sheets, analogous to their α-peptide counterparts. The additional carbon atom in the backbone of β-amino acids provides several key advantages in medicinal chemistry.

1.1 Enhanced Proteolytic Stability: The altered backbone structure makes peptides containing β-amino acids significantly more resistant to degradation by common proteases and peptidases, a critical feature for improving the pharmacokinetic profile of peptide-based drugs.[1]

1.2 Unique Conformational Properties: β-Phenyl-L-phenylalanine, as a structural analogue of the natural α-amino acid L-phenylalanine, introduces a benzyl side chain with an additional degree of rotational freedom.[2] This allows for the exploration of novel conformational spaces, enabling the design of peptidomimetics that can mimic or block biological interactions with high specificity.

1.3 Applications in Drug Discovery: β-Phenylalanine derivatives (β-PADs) are valuable scaffolds in medicinal chemistry, serving as key components in the development of drugs targeting a range of diseases.[1][3][4] For instance, they have been incorporated into anti-cancer agents and proteasome inhibitors.[3][5] The ability to fine-tune the structure and stereochemistry of β-PADs allows for extensive structure-activity relationship (SAR) studies, accelerating the discovery of potent therapeutic candidates.[3]

Synthesis of Fmoc-(3S)-3-amino-4-phenylbutanoic acid (Fmoc-β-Phenyl-L-phenylalanine-OH)

The successful incorporation of β-Phenyl-L-phenylalanine into a peptide begins with the synthesis of the monomer, suitably protected for Fmoc-based SPPS. While numerous synthetic routes exist, including the Knoevenagel/Rodionow-Johnson reaction, metal-catalyzed methods, and biocatalysis, achieving high enantioselectivity remains a primary challenge.[1][3] Biocatalytic methods, using enzymes like aromatic amino acid aminotransferases (ArATs), have shown promise in producing enantiomerically pure β-amino acids.[6][7]

For the purpose of this protocol, we assume the availability of enantiopure (3S)-3-amino-4-phenylbutanoic acid. The critical next step is the protection of the β-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group, which is the standard temporary protecting group for the α-amino function in SPPS.[8]

Protocol 2.1: Fmoc Protection of β-Phenyl-L-phenylalanine

This protocol describes the standard procedure for attaching the Fmoc protecting group to the amine of the β-amino acid.

Materials:

  • (3S)-3-amino-4-phenylbutanoic acid

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Diethyl Ether

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Magnesium Sulfate (MgSO₄)

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve (3S)-3-amino-4-phenylbutanoic acid (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.

  • In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane.

  • Slowly add the Fmoc-OSu solution to the amino acid solution while stirring vigorously at room temperature.

  • Allow the reaction to proceed for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with deionized water and wash with two portions of diethyl ether to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer to a pH of ~2 with 1 M HCl. The Fmoc-protected product should precipitate out of solution.

  • Extract the product with three portions of ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent in vacuo to yield the crude product.

  • Purify the product by flash chromatography or recrystallization from an ethyl acetate/hexanes mixture to yield Fmoc-(3S)-3-amino-4-phenylbutanoic acid as a white solid.

Solid-Phase Peptide Synthesis (SPPS) of β-Phenyl-L-phenylalanine Peptides

The Fmoc/tBu strategy is the most common approach for modern SPPS.[9] The process involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently linked to an insoluble resin support.[4][10]

SPPS_Workflow Resin 1. Start with Resin (e.g., Wang, Rink Amide) Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 3. Wash (DMF) Deprotection->Wash1 Coupling 4. Coupling (Fmoc-AA-OH, Coupling Reagent, Base in DMF) Wash1->Coupling Wash2 5. Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Is sequence complete? No Cleavage 6. Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Is sequence complete? Yes Repeat->Deprotection

Sources

Application Note: Investigating β-Phenyl-L-phenylalanine as a Novel Organocatalyst in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asymmetric organocatalysis has become an indispensable tool in modern synthetic chemistry, offering a metal-free approach to chiral molecules. While α-amino acids, particularly L-proline, are well-established catalysts, the potential of their β-amino acid counterparts remains a frontier with significant untapped potential. This guide introduces β-Phenyl-L-phenylalanine as a candidate for novel organocatalysis. We provide a detailed theoretical framework, drawing parallels with established proline catalysis, and propose a comprehensive, field-proven protocol for its initial investigation in the asymmetric aldol reaction. This document is designed not as a validated report, but as a launchpad for researchers to explore the unique stereochemical environment offered by this intriguing molecule.

Introduction: The Untapped Potential of β-Amino Acid Scaffolds

The field of asymmetric organocatalysis has been revolutionized by the use of small, chiral organic molecules to induce enantioselectivity. L-proline, a secondary α-amino acid, is a cornerstone of this field, capable of activating carbonyl compounds through the formation of nucleophilic enamine or electrophilic iminium ion intermediates.[1][2][3] Its rigid pyrrolidine ring provides a well-defined chiral environment, leading to high stereocontrol in a variety of carbon-carbon bond-forming reactions.[4][5]

While α-amino acids have been extensively studied, β-amino acids present a compelling, yet less explored, structural alternative.[6][7] The insertion of an additional carbon atom into the backbone fundamentally alters the geometry and conformational flexibility of the molecule. β-Phenyl-L-phenylalanine, with its two stereocenters and two phenyl groups, offers a unique and potentially powerful scaffold for asymmetric catalysis.

Key Structural Features of β-Phenyl-L-phenylalanine:

  • Altered Geometry: The 1,3-relationship between the amine and carboxylic acid groups, compared to the 1,2-relationship in α-amino acids, will influence the geometry of the transition state.

  • Increased Flexibility: The acyclic backbone may offer more conformational freedom than proline, which could be a tool for tuning selectivity or a challenge to overcome.

  • Bulky Phenyl Groups: The presence of two phenyl rings provides significant steric bulk, which can be expected to heavily influence the facial selectivity of substrate approach.

  • Bifunctionality: Like proline, it possesses both a Brønsted acid (carboxylic acid) and a Lewis base (amine) site, allowing for potential bifunctional activation of substrates.[2][5]

This application note will provide researchers with a foundational guide to begin investigating the catalytic potential of β-Phenyl-L-phenylalanine, using the asymmetric aldol reaction as a benchmark.

Mechanistic Postulates: Parallels to Proline Catalysis

We hypothesize that β-Phenyl-L-phenylalanine will operate through catalytic cycles analogous to those established for L-proline: enamine and iminium catalysis.

Proposed Enamine Catalysis Cycle

In the aldol reaction, the catalyst reacts with a ketone donor to form a chiral enamine intermediate. This enamine, which is more nucleophilic than the ketone itself, then attacks the aldehyde acceptor.[2] The chirality of the catalyst directs this attack to one face of the aldehyde, establishing the stereochemistry of the final product.

G A β-Phenyl-L-phenylalanine Catalyst C Chiral Enamine Intermediate A->C + Ketone (-H₂O) B Ketone (e.g., Acetone) B->C E Iminium Intermediate C->E + Aldehyde D Aldehyde (e.g., 4-Nitrobenzaldehyde) D->E F Aldol Adduct (Product) E->F + H₂O (Hydrolysis) F->A Regenerates Catalyst G H₂O G->E G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Add β-Phenyl-L-phenylalanine (0.1 mmol, 20 mol%) to a dry vial. B 2. Add 4-Nitrobenzaldehyde (0.5 mmol, 1.0 equiv). A->B C 3. Add Acetone (2.0 mL). B->C D 4. Stir vigorously at room temp. (e.g., 25°C). C->D E 5. Monitor by TLC (e.g., every 4 hours). D->E F 6. Quench with H₂O. Extract with EtOAc. E->F G 7. Dry organic layer (MgSO₄), filter, and concentrate. F->G H 8. Purify via flash column chromatography. G->H I 9. Determine Yield. H->I J 10. Determine diastereomeric ratio (¹H NMR). I->J K 11. Determine enantiomeric excess (Chiral HPLC). J->K

Sources

Application Notes and Protocols for the Quantification of β-Phenyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for β-Amino Acids

β-Phenyl-L-phenylalanine, a non-proteinogenic β-amino acid, is a molecule of significant interest in pharmaceutical and biotechnological research. As a structural analog of the essential amino acid L-phenylalanine, it serves as a crucial building block in the synthesis of peptidomimetics, bioactive peptides, and small molecule drugs.[1] The incorporation of β-amino acids can confer unique properties to these molecules, such as increased metabolic stability due to resistance to enzymatic degradation, and the ability to form novel secondary structures like helices and sheets.[2]

Accurate and precise quantification of β-Phenyl-L-phenylalanine is paramount during drug discovery and development for several reasons:

  • Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates containing this moiety.

  • Process Chemistry: To monitor the efficiency of synthetic routes and to quantify yield and purity.

  • Quality Control: To ensure the correct isomeric form is present and to detect and quantify any related impurities, including the α-isomer (L-phenylalanine) and the D-enantiomer.

This guide provides detailed analytical techniques and protocols for the robust quantification of β-Phenyl-L-phenylalanine in various matrices, from simple solutions to complex biological fluids. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system.

The Core Analytical Challenge: Isomeric Specificity

The primary analytical challenge in quantifying β-Phenyl-L-phenylalanine lies in its structural similarity to its isomers:

  • Positional Isomer: α-Phenyl-L-phenylalanine (standard L-phenylalanine).

  • Enantiomer: β-Phenyl-D-phenylalanine.

Therefore, the selected analytical method must be highly selective to differentiate and resolve these isomers to avoid erroneous quantification. This guide will focus on chromatographic techniques that are well-suited for this purpose.

Section 1: High-Performance Liquid Chromatography (HPLC) for Chiral and Positional Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids and their analogs.[3] For β-Phenyl-L-phenylalanine, the key to a successful HPLC method is the choice of the stationary phase, which will dictate the separation of both positional isomers and enantiomers.

Expertise & Experience: The Rationale Behind Column Selection

The separation of β-Phenyl-L-phenylalanine from its α-isomer can often be achieved on standard reversed-phase columns (e.g., C18) due to subtle differences in their hydrophobicity and interaction with the stationary phase. However, the chiral separation of β-Phenyl-L-phenylalanine from its D-enantiomer requires a chiral stationary phase (CSP).[4][5]

Macrocyclic glycopeptide-based CSPs, such as those functionalized with teicoplanin or ristocetin , have demonstrated excellent enantioseparation for a wide range of amino acids, including phenylalanine.[6] These CSPs offer multiple chiral recognition mechanisms, including hydrogen bonding, ionic interactions, and steric hindrance, making them ideal candidates for resolving the enantiomers of β-phenylalanine. β-cyclodextrin-based columns are also a viable option.[7]

For simultaneous positional and chiral separation, a two-dimensional HPLC (2D-LC) approach can be highly effective, where an achiral separation on a C18 column is followed by a chiral separation on a teicoplanin-based column.

dot

Caption: HPLC workflow for β-Phenyl-L-phenylalanine analysis.

Protocol: Chiral HPLC Method for β-Phenyl-L-phenylalanine

This protocol is adapted from established methods for phenylalanine enantiomer separation and is designed for the quantification of β-Phenyl-L-phenylalanine.[4][6]

1.2.1. Instrumentation and Consumables

  • HPLC system with a UV detector or a photodiode array (PDA) detector.

  • Chiral Stationary Phase: Teicoplanin-based column (e.g., Chirobiotic T).

  • Mobile Phase A: Acetonitrile (HPLC grade).

  • Mobile Phase B: Deionized water (18.2 MΩ·cm).

  • Standard: β-Phenyl-L-phenylalanine reference standard.

1.2.2. Chromatographic Conditions

  • Column: Teicoplanin-based CSP (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile/Water (e.g., 75:25 v/v). The optimal ratio should be determined empirically to achieve the best resolution.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Column Temperature: 23 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

1.2.3. Standard Preparation

  • Prepare a stock solution of β-Phenyl-L-phenylalanine in the mobile phase at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare a calibration curve in the desired concentration range (e.g., 0.1 - 500 µg/mL).[4]

1.2.4. Sample Preparation (from a biological matrix)

  • To 100 µL of plasma or serum, add 200 µL of ice-cold acetonitrile or 10% trichloroacetic acid (TCA) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 x g for 15 minutes at 4 °C.

  • Collect the supernatant and filter through a 0.22 µm syringe filter before injection.

1.2.5. Data Analysis and Validation

  • Specificity: Inject a solution containing both α- and β-phenylalanine isomers (D and L forms) to confirm baseline separation.

  • Linearity: Plot the peak area of β-Phenyl-L-phenylalanine against the concentration of the standards. The correlation coefficient (r²) should be > 0.998.[4]

  • Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified. For similar methods, LODs are in the range of 0.1 µg/mL.[4]

  • Accuracy and Precision: Assess by analyzing quality control (QC) samples at low, medium, and high concentrations.

Parameter Typical Acceptance Criteria Reference
Linearity (r²) > 0.998[4]
LOD ~0.1 µg/mL[4]
LOQ ~0.3 µg/mL[6]
Accuracy (% Recovery) 85 - 115%[4]
Precision (%RSD) < 15%[4]

Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity

For applications requiring higher sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[8][9] It offers the advantage of quantifying analytes based on their specific mass-to-charge ratio (m/z), which significantly reduces matrix interference.[10]

Expertise & Experience: The Power of Mass Detection

LC-MS/MS can differentiate between α- and β-phenylalanine based on their chromatographic separation, even if it's minimal, and their specific fragmentation patterns.[11] For enantiomeric separation, the use of a chiral column prior to mass spectrometric detection is still necessary.

A significant advantage of LC-MS/MS is the ability to use stable isotope-labeled internal standards (e.g., ¹³C- or D-labeled β-Phenyl-L-phenylalanine). This approach, known as isotope dilution mass spectrometry, corrects for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[10]

dot

Sources

Application Notes and Protocols for the Enantioselective Analysis of β-Phenyl-L-phenylalanine by HPLC and Chiral Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral β-Amino Acids

β-Phenyl-L-phenylalanine, a non-proteinogenic β-amino acid, and its enantiomers are of significant interest in pharmaceutical research and development. The spatial arrangement of substituents around the chiral center dictates the molecule's biological activity, making the separation and quantification of individual enantiomers a critical step in drug discovery, development, and quality control. Unlike their α-amino acid counterparts, β-amino acids possess a more flexible backbone, which can impart unique conformational properties to peptides and other molecules. This has led to their exploration as building blocks for novel peptidomimetics, foldamers, and bioactive compounds.

The accurate determination of enantiomeric purity is paramount, as the undesired enantiomer may exhibit different pharmacological or toxicological profiles. High-Performance Liquid Chromatography (HPLC) coupled with chiral stationary phases (CSPs) is the preeminent technique for this purpose, offering high resolution, sensitivity, and reproducibility.[1] This application note provides a comprehensive guide to the development of robust HPLC and chiral chromatography methods for the enantioselective analysis of β-Phenyl-L-phenylalanine.

Principles of Chiral Recognition in HPLC

The foundation of chiral separation by HPLC lies in the differential interaction between the enantiomers of the analyte and a chiral stationary phase. This interaction leads to the formation of transient diastereomeric complexes with different association constants, resulting in different retention times and, consequently, separation.[2] The choice of the appropriate CSP is the most critical factor in developing a successful chiral separation method. Several classes of CSPs are commercially available, each with distinct chiral recognition mechanisms.

Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most widely used for their broad applicability.[1] The chiral selectors are typically derivatives of these polysaccharides, such as carbamates or esters, coated or immobilized on a silica support. The chiral recognition mechanism is a complex interplay of several interactions, including:

  • Hydrogen Bonding: The amide and carbamate groups on the polysaccharide derivative can act as hydrogen bond donors and acceptors.

  • Dipole-Dipole Interactions: Polar groups in the analyte and the CSP contribute to enantioselective interactions.

  • π-π Interactions: Aromatic rings in the analyte, such as the phenyl groups in β-Phenyl-L-phenylalanine, can interact with the aromatic moieties of the CSP.

  • Steric Hindrance: The three-dimensional structure of the chiral grooves or cavities on the polysaccharide backbone plays a crucial role in steric exclusion, allowing for a better fit for one enantiomer over the other.

For amino acids, the zwitterionic nature at certain pH values can influence their interaction with the CSP.[3]

Pirkle-Type (Brush-Type) Chiral Stationary Phases

Pirkle-type CSPs are based on small chiral molecules covalently bonded to a silica support. These phases are often designed to have specific interaction sites. A well-known example is the Whelk-O1 stationary phase, which incorporates both π-acceptor (3,5-dinitrobenzoyl group) and π-donor (tetrahydrophenanthrene) moieties.[1] The chiral recognition mechanism primarily involves:

  • π-π Interactions: The π-acidic and π-basic regions of the CSP interact with complementary aromatic systems in the analyte.

  • Hydrogen Bonding: Amide linkages in the chiral selector provide sites for hydrogen bonding.

  • Dipole Stacking: Polar functional groups contribute to the overall enantioselectivity.

  • Steric Interactions: The rigid structure of the chiral selector creates a defined steric environment that differentiates between enantiomers.

Pirkle-type CSPs are known for their robustness and compatibility with a wide range of mobile phases.

Method Development Strategies

A systematic approach to method development is crucial for achieving optimal chiral separation. The following workflow outlines the key steps:

Caption: General workflow for chiral HPLC method development.

Application Protocol 1: Normal-Phase HPLC on a Polysaccharide-Based CSP

This protocol provides a starting point for the enantioseparation of β-Phenyl-L-phenylalanine using a Daicel CHIRALPAK® AD-H column, a popular amylose-based CSP. Normal-phase chromatography often provides excellent selectivity for chiral compounds.

Instrumentation and Materials
  • HPLC system with a UV detector

  • Daicel CHIRALPAK® AD-H column (250 x 4.6 mm, 5 µm)

  • HPLC-grade n-Hexane

  • HPLC-grade 2-Propanol (IPA)

  • HPLC-grade Ethanol (EtOH)

  • Trifluoroacetic acid (TFA)

  • Racemic β-Phenyl-L-phenylalanine standard

  • L-β-Phenyl-phenylalanine and D-β-Phenyl-phenylalanine standards (if available)

Sample Preparation Workflow

Caption: Standard sample preparation workflow for HPLC analysis.

Detailed Protocol
  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-Hexane and 2-Propanol in a ratio of 80:20 (v/v).

    • Add Trifluoroacetic acid (TFA) to a final concentration of 0.1%. TFA is often used to improve the peak shape of amino acids by suppressing the ionization of the carboxyl group.

    • Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Column: Daicel CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane/2-Propanol/TFA (80:20:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

    • Sample Concentration: 1 mg/mL in mobile phase

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Record the chromatogram and determine the retention times of the enantiomers.

Expected Results and Optimization

With this starting method, baseline separation of the enantiomers is anticipated. The elution order will need to be confirmed with individual enantiomeric standards.

  • To increase retention: Decrease the percentage of the polar modifier (IPA).

  • To decrease retention: Increase the percentage of the polar modifier.

  • To improve resolution: A lower flow rate (e.g., 0.8 mL/min) or a different alcohol modifier (e.g., ethanol) can be tested.

Application Protocol 2: Reversed-Phase HPLC on a Pirkle-Type CSP

This protocol describes a reversed-phase method using a Regis Whelk-O® 1 column. Reversed-phase methods are often preferred for their compatibility with aqueous samples and their robustness.

Instrumentation and Materials
  • HPLC system with a UV detector

  • Regis (R,R)-Whelk-O® 1 column (250 x 4.6 mm, 5 µm)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA)

  • Ammonium Acetate

  • Racemic β-Phenyl-L-phenylalanine standard

Detailed Protocol
  • Mobile Phase Preparation:

    • Prepare an aqueous buffer of 10 mM Ammonium Acetate and adjust the pH to 4.5 with Formic Acid.

    • The mobile phase will be a mixture of this buffer and Acetonitrile. A starting gradient or isocratic condition of 70:30 (Aqueous Buffer:ACN, v/v) is recommended.

  • Chromatographic Conditions:

    • Column: Regis (R,R)-Whelk-O® 1 (250 x 4.6 mm, 5 µm)

    • Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) / Acetonitrile (70:30, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

    • Sample Concentration: 0.5 mg/mL in water or mobile phase

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Record the chromatogram.

Expected Results and Optimization

The Whelk-O® 1 column is known for its broad selectivity.[1] The use of a buffered mobile phase is crucial for consistent ionization of the amino acid and reproducible retention times.

  • To adjust retention and selectivity: The percentage of acetonitrile can be varied. A gradient elution from low to high acetonitrile concentration may be beneficial for complex samples.

  • Effect of pH: The pH of the aqueous buffer can significantly impact the retention and selectivity. Exploring a pH range from 3 to 6 is recommended during method development.

Data Summary and Comparison

ParameterMethod 1: Normal-Phase (Polysaccharide CSP)Method 2: Reversed-Phase (Pirkle-Type CSP)
Chiral Stationary Phase Daicel CHIRALPAK® AD-HRegis (R,R)-Whelk-O® 1
Typical Mobile Phase n-Hexane / AlcoholAcetonitrile / Buffered Water
Primary Interactions Hydrogen bonding, π-π interactions, steric effectsπ-π interactions, hydrogen bonding, dipole stacking
Advantages High selectivity, good for preparative separationsRobust, compatible with aqueous samples, good for polar analytes
Considerations Sensitive to water content in the mobile phaseRequires careful control of mobile phase pH
Expected Resolution (Rs) > 1.5> 1.5

Conclusion

The enantioselective separation of β-Phenyl-L-phenylalanine is readily achievable using chiral HPLC with either polysaccharide-based or Pirkle-type chiral stationary phases. The choice of the specific method will depend on the sample matrix, the required sensitivity, and the available instrumentation. The protocols provided in this application note serve as excellent starting points for method development. Further optimization of mobile phase composition and chromatographic parameters will likely be necessary to achieve the desired performance for a specific application. A thorough method validation should always be performed to ensure the accuracy, precision, and robustness of the final analytical procedure.

References

  • MDPI. Recent Advances in Chiral Analysis of Proteins and Peptides.[Link]

  • Scientific Research Publishing. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine.[Link]

  • ResearchGate. Separation of phenylalanine and methionine enantiomers by HPLC method: A comparison of stationary phase types.[Link]

  • PubMed. HPLC assay of phenylalanine and tyrosine in blood spots on filter paper.[Link]

  • IntechOpen. Chiral Separation of Amino Acid Enantiomers.[Link]

  • PLOS. The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation.[Link]

  • HELIX Chromatography. HPLC Methods for analysis of Phenylalanine.[Link]

  • Charles University. Development and validation of an HPLC method for determination of 3-aminopropanol and stability study of pharmaceutical preparation.[Link]

  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation.[Link]

  • Phenomenex. Chiral HPLC Separations.[Link]

  • Google Patents.
  • ResearchGate. Enantioseparations of phenylalanine and 3-amino-2-benzylpropanoic acid...[Link]

  • ResearchGate. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases.[Link]

  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation.[Link]

  • Google Patents.
  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.[Link]

  • PubMed. The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases.[Link]

  • Chiral Technologies. Direct Stereoselective Separations of Free Amino Acids on Quinine.[Link]

Sources

Application Notes & Protocols for the Crystallization of Peptides Containing β-Phenyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of β-Phenyl-L-phenylalanine in Peptide Therapeutics

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in modern drug discovery, offering a route to novel therapeutics with enhanced stability, potency, and unique pharmacological profiles. Among these, β-Phenyl-L-phenylalanine (β-Phe), a homolog of L-phenylalanine, is of significant interest. Its derivatives are found in natural products with antibiotic and antifungal activities and are utilized as building blocks for compounds targeting conditions like Alzheimer's disease.[1] The additional methylene group in the side chain of β-Phe introduces conformational rigidity and alters the peptide backbone, influencing its three-dimensional structure and, consequently, its biological activity.[1]

X-ray crystallography is an indispensable tool for elucidating the precise atomic-level structure of these modified peptides, providing critical insights for structure-activity relationship (SAR) studies and rational drug design.[2][3] However, obtaining high-quality crystals of peptides, particularly those containing bulky, hydrophobic, and conformationally constrained residues like β-Phenyl-L-phenylalanine, presents a unique set of challenges.[4] These peptides often exhibit a higher propensity for aggregation and gel formation, which can impede crystallization.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the crystallization of peptides containing β-Phenyl-L-phenylalanine. We will delve into the theoretical considerations, practical protocols, and optimization strategies tailored to address the specific challenges posed by this class of molecules.

I. Pre-Crystallization Considerations: Setting the Stage for Success

The quality of the starting material is paramount for successful crystallization. Impurities can inhibit nucleation and crystal growth, leading to amorphous precipitate or poorly ordered crystals.[2][5]

Peptide Synthesis and Purification

Peptides containing β-Phenyl-L-phenylalanine should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following synthesis, rigorous purification by reverse-phase high-performance liquid chromatography (RP-HPLC) is essential.

  • Purity Requirement: The target peptide should be >95% pure as determined by analytical RP-HPLC and mass spectrometry.[5]

  • Counter-ion Exchange: The counter-ion from the purification process (e.g., trifluoroacetate) can influence crystallization. If initial screens are unsuccessful, consider exchanging the counter-ion to acetate or hydrochloride.

Characterization and Solubility Assessment

A thorough characterization of the purified peptide is crucial before proceeding to crystallization trials.

  • Mass Spectrometry: Confirm the identity and integrity of the peptide.

  • Solubility Screening: Determine the solubility of the peptide in a range of buffers and pH values. This information is vital for preparing a concentrated stock solution for crystallization screening.

ParameterRecommended Range/ConditionRationale
Peptide Purity >95%Impurities can act as nucleation inhibitors or be incorporated into the crystal lattice, reducing diffraction quality.[5]
Peptide Concentration 5-20 mg/mLA sufficiently high concentration is required to achieve supersaturation, but excessively high concentrations can lead to aggregation.[2]
Buffer System pH 4.0 - 9.0 (various buffers)The net charge of the peptide influences its solubility and intermolecular interactions, which are critical for crystal packing.
Additives Salts, polymers, organic solventsThese can modulate peptide solubility and promote favorable crystal contacts.[2]

II. Crystallization Screening: A High-Throughput Approach

High-throughput screening is an efficient method to explore a wide range of crystallization conditions.[6][7] Commercially available screens provide a diverse set of precipitants, buffers, and salts.[2]

Recommended Screening Methods
  • Sitting-Drop and Hanging-Drop Vapor Diffusion: These are the most common methods for initial screening of peptide crystallization conditions.[2][8]

  • Microbatch-under-Oil: This technique can be advantageous for peptides prone to forming a skin at the air-water interface of a vapor diffusion drop.[9][10][11]

G cluster_prep Peptide Preparation cluster_screen Crystallization Screening cluster_analysis Analysis & Optimization cluster_final Crystal Production & Analysis Peptide_Synthesis Peptide Synthesis (>95% Purity) Solubility_Screen Solubility Screening (5-20 mg/mL) Peptide_Synthesis->Solubility_Screen HTS High-Throughput Screening (Commercial Screens) Solubility_Screen->HTS Vapor_Diffusion Vapor Diffusion (Sitting/Hanging Drop) HTS->Vapor_Diffusion Microbatch Microbatch-under-Oil HTS->Microbatch Microscopy Microscopic Inspection (Identify Hits) Vapor_Diffusion->Microscopy Microbatch->Microscopy Optimization Optimization Screening (Fine-tune Conditions) Microscopy->Optimization Crystal_Growth Scale-up & Seeding Optimization->Crystal_Growth XRD X-ray Diffraction Crystal_Growth->XRD

Protocol 1: High-Throughput Crystallization Screening using Sitting-Drop Vapor Diffusion
  • Prepare Peptide Stock Solution: Dissolve the purified peptide in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5) to a final concentration of 10 mg/mL. Centrifuge the solution at high speed to remove any aggregates.

  • Set up Crystallization Plates: Using a robotic liquid handler, dispense 100 nL of the peptide stock solution and 100 nL of the crystallization screen solution into the microwells of a 96-well sitting-drop plate.

  • Seal and Incubate: Seal the plates and incubate at a constant temperature (e.g., 20°C).

  • Inspect Plates: Regularly inspect the drops under a microscope for the formation of crystals, precipitate, or phase separation over several weeks.

III. Optimization of Crystallization Conditions

Once initial "hits" (conditions that produce crystals or promising precipitate) are identified, the next step is to optimize these conditions to obtain larger, single, well-diffracting crystals.[2]

Key Parameters for Optimization
  • Precipitant Concentration: Fine-tuning the precipitant concentration is often the most critical parameter.

  • pH: Small changes in pH can significantly impact crystal quality.

  • Temperature: Varying the incubation temperature can affect the kinetics of crystal growth.

  • Additives: The addition of small molecules (e.g., salts, detergents, organic solvents) can sometimes improve crystal packing.

  • Peptide Concentration: Optimizing the peptide concentration can influence the number and size of crystals.

Protocol 2: Optimization using Hanging-Drop Vapor Diffusion
  • Design Optimization Screen: Create a 24-well plate grid screen varying two parameters, such as precipitant concentration and pH.

  • Prepare Reservoir Solutions: Prepare 1 mL of each reservoir solution in the wells of the 24-well plate.

  • Prepare Drops: On a siliconized cover slip, mix 1 µL of the peptide stock solution with 1 µL of the corresponding reservoir solution.

  • Seal and Incubate: Invert the cover slip and seal the well with grease. Incubate at a constant temperature.

  • Monitor Crystal Growth: Observe the drops regularly for crystal growth and morphology.

IV. Advanced Techniques: Seeding

Seeding is a powerful technique to induce crystallization or improve the quality of existing crystals.[12][13] It involves introducing microscopic crystals (seeds) into a new crystallization drop.

  • Microseeding: A small number of crushed crystals are transferred to a new drop. This is useful when initial hits are microcrystalline.

  • Macroseeding: A single, well-formed crystal is transferred to a new drop to promote its growth to a larger size.

G

V. Crystal Harvesting and X-ray Diffraction

Once suitable crystals are obtained, they must be carefully harvested and cryo-cooled for X-ray diffraction analysis.

Protocol 3: Crystal Harvesting and Cryo-protection
  • Prepare Cryoprotectant: The cryoprotectant is typically the reservoir solution supplemented with a cryo-agent (e.g., 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.

  • Harvest Crystal: Using a nylon loop slightly smaller than the crystal, carefully scoop the crystal out of the drop.[2]

  • Cryo-cool: Briefly pass the crystal through the cryoprotectant solution and then immediately plunge it into liquid nitrogen.

  • Data Collection: The frozen crystal is then mounted on a goniometer and exposed to an X-ray beam to collect diffraction data.[2] A good quality crystal will produce a diffraction pattern with well-defined, round spots.[2]

VI. Troubleshooting Common Problems

ProblemPossible Cause(s)Suggested Solution(s)
Amorphous Precipitate Peptide concentration too high; Supersaturation reached too quickly.Decrease peptide concentration; Slow down equilibration (e.g., use a lower precipitant concentration in the reservoir).
Microcrystals Too many nucleation events.Decrease peptide concentration; Increase precipitant concentration slightly; Use microseeding into a less saturated solution.
Phase Separation/Oiling Out High peptide hydrophobicity; Inappropriate solvent conditions.Screen different buffer systems and pH values; Add detergents or organic solvents as additives.
No Crystals or Precipitate Peptide concentration too low; Insufficient supersaturation.Increase peptide concentration; Increase precipitant concentration.

Conclusion

The crystallization of peptides containing β-Phenyl-L-phenylalanine presents a formidable yet achievable challenge. The increased hydrophobicity and conformational constraints imparted by the β-Phe residue necessitate a meticulous and systematic approach. By focusing on high-purity starting material, employing high-throughput screening methods, and systematically optimizing initial hits, researchers can successfully obtain high-quality crystals suitable for X-ray diffraction analysis. The structural insights gained from these studies are invaluable for advancing the design and development of novel peptide-based therapeutics.

References

  • A Newcomer's Guide to Peptide Crystallography - PMC. (2015). PubMed Central. [Link]

  • Peptide Crystallization. Creative Biostructure. [Link]

  • Crystallization process development: Peptide crystallization. Cambrex. [Link]

  • Peptide Crystallization: Techniques, Challenges, and Solutions. (2024). APC. [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC. (2024). NIH. [Link]

  • Cambrex Peptide Crystallization Information Sheet. Cambrex. [Link]

  • Protein and Peptide Crystallization. AMRI. [Link]

  • Method of crystallizing phenylalanine - Google Patents.
  • Lessons from high-throughput protein crystallization screening: 10 years of practical experience - PMC. NIH. [Link]

  • Peptide Crystal Growth via Vapor Diffusion. Crystal Structure of glycyl-L-tyrosyl-L-alanine Dihydrate. PubMed. [Link]

  • Seeding Techniques and Optimization of Solution Crystallization Processes | Organic Process Research & Development. ACS Publications. [Link]

  • Seeding Techniques | Crystallization of Nucleic Acids and Proteins. Oxford Academic. [Link]

  • Design of specific structures using alpha,beta-dehydro-phenylalanine residues: synthesis, crystal structure, and molecular conformation of Boc-L-Val-delta Phe-delta Phe-L-Val-delta Phe-delta Phe-L-Val-OCH3, a 3(10)-helical heptapeptide. PubMed. [Link]

  • Hanging Drop Vapor Diffusion Crystallization. Hampton Research. [Link]

  • Microbatch-Under-Oil Crystallization. Douglas Instruments. [Link]

  • Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Wiley Online Library. [Link]

  • High-Throughput Crystallization Screening Center (HTCSC) at HWI. Formulatrix. [Link]

  • Bifurcated Hydrogen Bonds in a Peptide Crystal Unveiled by X-ray Diffraction and Polarized Raman Spectroscopy. ACS Publications. [Link]

  • (PDF) Important Factors Influencing Protein Crystallization. ResearchGate. [Link]

  • Microbatch Crystallization. Hampton Research. [Link]

  • Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystallization. YouTube. [Link]

  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. NIH. [Link]

  • Crystal-seeding. Diamond Light Source. [Link]

  • High-Throughput Screening to Obtain Crystal Hits for Protein Crystallography. JoVE. [Link]

  • X-ray Diffraction (XRD) Technology - Therapeutic Proteins & Peptides. CD Formulation. [Link]

  • Seeding. Hampton Research. [Link]

  • Control of the rate of evaporation in protein crystallization by the 'microbatch under oil' method - PMC. PubMed Central. [Link]

Sources

Introduction: The Foldamer Concept and the Rise of β-Peptides

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Use of β-Phenyl-L-phenylalanine in Foldamer Research

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents and tools for chemical biology, researchers have increasingly turned their attention to "foldamers"—non-natural oligomers that adopt well-defined, predictable three-dimensional structures reminiscent of those found in proteins and nucleic acids.[1] Unlike their natural counterparts, foldamers are designed to be resistant to enzymatic degradation, a critical feature for enhancing their pharmacokinetic profiles and therapeutic potential.[2] This has opened up new avenues for creating molecules that can mimic or disrupt biological interactions with high specificity and stability.[2][3]

Among the various classes of foldamers, β-peptides have emerged as a particularly promising scaffold. Composed of β-amino acid building blocks, these molecules can form stable secondary structures such as helices and sheets, often with greater conformational stability than α-peptides.[4] The additional carbon atom in the backbone of β-amino acids provides unique conformational constraints, allowing for the design of novel folded architectures.[5] The ability to create synthetic peptides with known and stable secondary structures allows for the targeted disruption of large-molecule interactions, such as protein-protein interactions (PPIs), which are implicated in a wide range of diseases.[4][6]

This guide focuses on the application of a specific and powerful building block in this field: β-Phenyl-L-phenylalanine . Its unique structural features make it an invaluable tool for designing and synthesizing novel foldamers with diverse applications.

β-Phenyl-L-phenylalanine: A Key Building Block for Structural Control

β-Phenyl-L-phenylalanine is a β-amino acid that incorporates a phenyl group on the β-carbon of the amino acid backbone. This substitution pattern provides several key advantages for foldamer design:

  • Conformational Rigidity: The bulky phenyl group restricts the conformational freedom of the backbone, predisposing the oligomer to adopt a specific folded state.

  • Aromatic Stacking Interactions: The phenyl rings can engage in π-π stacking interactions with neighboring aromatic residues, further stabilizing the folded conformation. These non-covalent interactions are crucial for the self-assembly and structural integrity of many biological macromolecules and can be harnessed in synthetic foldamers.[7][8]

  • Hydrophobicity: The phenyl groups introduce hydrophobicity, which can be strategically employed to drive folding in aqueous environments or to facilitate interactions with hydrophobic pockets on protein surfaces.

  • Chemical Versatility: The phenyl ring can be readily functionalized with various substituents to modulate solubility, electronic properties, and binding affinity.

The synthesis of β-phenylalanine derivatives has become more accessible through various classic and modern synthetic routes, including metallocatalytic and biocatalytic methods, which can provide enantiomerically pure building blocks for foldamer assembly.[9]

Synthesis of Foldamers Containing β-Phenyl-L-phenylalanine: Solid-Phase Peptide Synthesis (SPPS)

The most common and efficient method for synthesizing β-peptide foldamers is Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[10] The key advantage of SPPS is that excess reagents and byproducts can be easily removed by simple filtration and washing steps, greatly simplifying the purification process.[11]

The general workflow for incorporating a β-Phenyl-L-phenylalanine residue into a peptide sequence using the widely adopted Fmoc/tBu strategy is outlined below.[10]

SPPS_Workflow Resin Resin with growing peptide chain (N-terminus Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection 1. Washing1 Washing (DMF, DCM) Deprotection->Washing1 2. Coupling Coupling (Fmoc-β-Phe-L-Phe-OH, Coupling Agents) Washing1->Coupling 3. Washing2 Washing (DMF, DCM) Coupling->Washing2 4. Repeat Repeat Cycle or Final Cleavage Washing2->Repeat 5.

Figure 1. General workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).

Protocol: Manual Solid-Phase Peptide Synthesis of a β-Phenyl-L-phenylalanine-containing Hexamer

This protocol describes the manual synthesis of a short hexapeptide containing alternating α- and β-amino acids on a Rink Amide resin, which upon cleavage yields a C-terminally amidated peptide.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected α-amino acids (e.g., Fmoc-Ala-OH)

  • Fmoc-β-Phenyl-L-phenylalanine-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Cold diethyl ether

  • Manual SPPS reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin in the reaction vessel.

    • Add DMF and allow the resin to swell for 30 minutes with gentle agitation.

    • Drain the DMF.

  • Initial Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine treatment for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).[12]

  • First Amino Acid Coupling (Fmoc-β-Phenyl-L-phenylalanine-OH):

    • In a separate vial, dissolve Fmoc-β-Phenyl-L-phenylalanine-OH (3 eq.), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.

    • Allow the activation to proceed for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours. The coupling of sterically hindered β-amino acids often requires longer reaction times or double coupling.

    • To check for completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Once the coupling is complete, drain the solution and wash the resin as in step 2.

  • Subsequent Synthesis Cycles:

    • Repeat the deprotection (step 2) and coupling (step 3) steps for each subsequent amino acid in the sequence.

  • Final Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the deprotected peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate gently for 2-3 hours.[13]

    • Filter the solution to separate the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.[12]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or LC-MS).

ParameterConditionRationale
Resin Rink Amide MBHAAcid-labile resin that yields a C-terminal amide upon cleavage.
Protecting Group Fmoc (N-terminus)Base-labile protecting group, allowing for orthogonal deprotection.
Coupling Agents DIC/OxymaPureEfficiently forms an active ester for amide bond formation with low racemization.[10]
Deprotection Agent 20% Piperidine in DMFStandard reagent for the removal of the Fmoc group.[12]
Cleavage Cocktail TFA/TIS/WaterStrong acid (TFA) cleaves the peptide from the resin and removes side-chain protecting groups. TIS and water act as scavengers to prevent side reactions.[13]

Table 1. Key Parameters and Rationale in Fmoc-based SPPS of β-Peptide Foldamers.

Structural Characterization of β-Phenyl-L-phenylalanine Foldamers

Determining the three-dimensional structure of a newly synthesized foldamer is crucial to validate its design and understand its function. A combination of spectroscopic techniques is typically employed for this purpose.

  • Circular Dichroism (CD) Spectroscopy: This technique is highly sensitive to the secondary structure of chiral molecules. The presence of characteristic CD signals, such as strong positive and negative bands in the far-UV region (190-250 nm), can provide initial evidence for the formation of helical or other ordered structures.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, such as COSY, TOCSY, and NOESY, are powerful tools for determining the solution-state structure of foldamers. Specifically, Nuclear Overhauser Effect (NOE) correlations between non-adjacent residues can provide distance constraints that are used to build a 3D model of the folded oligomer.[14] For β-peptides, characteristic NOE patterns can distinguish between different helical types (e.g., 12-helix vs. 14-helix).

  • X-ray Crystallography: When suitable single crystals can be obtained, X-ray diffraction provides the most detailed and unambiguous structural information in the solid state.[14] This can reveal precise bond lengths, bond angles, and the packing of molecules in the crystal lattice.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to probe the hydrogen-bonding patterns within the foldamer. Shifts in the amide I and amide II vibrational bands can indicate the presence and strength of intramolecular hydrogen bonds that stabilize the secondary structure.[7][8]

Foldamer_Structure cluster_helix Helical Foldamer cluster_interactions Stabilizing Interactions bPhe1 β-Phe bPhe2 β-Phe bPhe1->bPhe2 π-π Stacking bPhe3 β-Phe bPhe1->bPhe3 H-Bond Hbond Intramolecular H-Bonding bPhe1->Hbond Stacking Aromatic π-π Stacking bPhe1->Stacking bPhe4 β-Phe bPhe2->bPhe4 H-Bond bPhe2->Hbond bPhe2->Stacking bPhe3->bPhe4 π-π Stacking bPhe3->Hbond bPhe3->Stacking bPhe4->Hbond bPhe4->Stacking

Figure 2. Key interactions stabilizing a foldamer containing β-Phenyl-L-phenylalanine.

Applications in Drug Development and Beyond

The unique structural properties of foldamers containing β-Phenyl-L-phenylalanine make them highly attractive for various biomedical applications.[1]

  • Inhibition of Protein-Protein Interactions (PPIs): Many disease-related pathways are mediated by PPIs, which often involve the recognition of specific secondary structures like α-helices. β-peptide foldamers can be designed to mimic these structures, acting as competitive inhibitors that disrupt the disease-associated interaction.[3][6] The inclusion of β-Phenyl-L-phenylalanine can enhance binding affinity through hydrophobic and aromatic interactions with the protein surface.

  • Antimicrobial Agents: Certain β-peptide foldamers can adopt amphipathic helical structures that selectively disrupt bacterial cell membranes, leading to cell death. This mechanism of action is less likely to induce bacterial resistance compared to traditional antibiotics.

  • Biomaterials and Nanotechnology: The self-assembly properties of these foldamers, driven by hydrogen bonding and π-π stacking, can be harnessed to create novel biomaterials such as hydrogels, nanofibers, and nanotubes for applications in tissue engineering and drug delivery.[7][8]

Conclusion

β-Phenyl-L-phenylalanine is a powerful and versatile building block in the field of foldamer research. Its ability to induce stable, well-defined secondary structures through a combination of steric hindrance and aromatic interactions provides a robust platform for designing novel molecules with tailored functions. By leveraging established protocols for solid-phase synthesis and a suite of spectroscopic techniques for structural characterization, researchers can continue to explore the vast potential of these synthetic oligomers in medicinal chemistry, materials science, and beyond.

References

  • US6613876B1 - β-polypeptide foldamers of well-defined secondary structure - Google Patents.
  • Foldamers in Medicinal Chemistry - PMC - PubMed Central - NIH.
  • The biosynthesis of L-phenylalanine-derived compounds by engineered microbes - PubMed.
  • Synthesis of β-Thiol Phenylalanine for Applications in One-Pot Ligation-Desulfurization Chemistry - PubMed.
  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC - NIH.
  • Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy - PMC - NIH.
  • β-Peptoid Foldamers at Last | Accounts of Chemical Research - ACS Publications.
  • Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy - PubMed.
  • Design, synthesis, and mechanism study of dimerized phenylalanine derivatives as novel HIV-1 capsid inhibitors - PMC - NIH.
  • Folded Synthetic Peptides for Biomedical Applications | Frontiers Research Topic.
  • Structural characterization of the N-terminal autoregulatory sequence of phenylalanine hydroxylase - PMC - NIH.
  • Potential Foldamers Based on an ortho-Terphenyl Amino Acid - Gellman Group.
  • α/β-Peptide foldamers: state of the art - PubMed.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • (a) Schematic representation of β‐peptide foldamers S0–S6. N‐ and... | Download Scientific Diagram - ResearchGate.
  • Methods and protocols of modern solid phase Peptide synthesis - PubMed.
  • Solid Phase Peptide Synthesis (SPPS) explained - Bachem.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies.
  • Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav - The Royal Society of Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Epimerization in β-Phenyl-L-phenylalanine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with stereochemical integrity during the coupling of β-Phenyl-L-phenylalanine and its derivatives. Epimerization, the unintended inversion of a stereocenter, is a critical side reaction that can compromise the biological activity and purity of the final peptide product.[1][2] This resource provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you mitigate and control epimerization in your peptide synthesis workflows.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a significant problem in peptide synthesis?

Epimerization is a chemical process where the configuration of only one of several stereogenic centers in a molecule is inverted.[1] In the context of peptide synthesis, this typically refers to the loss of stereochemical purity at the α-carbon of an amino acid residue during the coupling reaction. The resulting diastereomeric peptides often have very similar physical properties, making their separation and purification extremely difficult.[1] More importantly, the biological activity of a peptide is highly dependent on its specific three-dimensional structure, and even a single epimerized residue can drastically alter its conformation and function.[1][2]

Q2: Why is β-Phenyl-L-phenylalanine particularly susceptible to epimerization?

The susceptibility of an amino acid to epimerization is influenced by the ease with which the α-proton can be abstracted.[1] For β-Phenyl-L-phenylalanine, the presence of the phenyl group on the β-carbon can influence the acidity of the α-proton. Amino acids with side chains that can stabilize a resulting carbanion, such as those with electron-withdrawing groups, are more prone to epimerization.[1] In the case of β-Phenyl-L-phenylalanine, the phenyl group's electronic effects can contribute to this increased susceptibility.

Troubleshooting Guide: Diagnosing and Solving Epimerization Issues

This section is structured to help you identify the potential causes of epimerization in your β-Phenyl-L-phenylalanine coupling reactions and provides actionable solutions.

Issue 1: High levels of epimerization detected in the crude product.

Initial Assessment: The first step is to confirm the presence and quantify the extent of epimerization. This is typically achieved using chiral chromatography (HPLC or SFC) or by comparing the NMR spectrum of your product with that of a known standard. Once confirmed, the following factors should be investigated.

Potential Cause A: Inappropriate Coupling Reagent

The choice of coupling reagent is paramount in controlling epimerization.[3][4] Some reagents generate highly reactive intermediates that are more prone to racemization.

  • Explanation of Causality: Epimerization during peptide coupling often proceeds through two main mechanisms: direct enolization (α-proton abstraction) or the formation of a 5(4H)-oxazolone intermediate.[1][5] The latter is particularly common. The activated carboxylic acid of the N-protected amino acid can cyclize to form an oxazolone. The α-proton of this oxazolone is significantly more acidic and can be readily abstracted by a base, leading to racemization. Upon aminolysis, this racemic intermediate yields a mixture of diastereomeric peptides.

  • Troubleshooting Steps:

    • Avoid Carbodiimides Alone: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used without additives, are known to cause significant epimerization.[6][7]

    • Utilize Additives: The addition of reagents like 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial when using carbodiimides.[4][6][7] These additives react with the activated intermediate to form active esters that are less prone to oxazolone formation and subsequent epimerization.[4][6]

    • Employ Uronium/Aminium or Phosphonium-Based Reagents: Reagents such as HBTU, HATU, HCTU, PyBOP, and COMU are generally considered safer in terms of minimizing epimerization.[3][7][8] These reagents promote rapid active ester formation, which then reacts with the amine component, minimizing the lifetime of the sensitive activated species.[3] For particularly challenging couplings, 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has been shown to cause very little epimerization.[7]

Recommended Coupling Reagent Combinations for Epimerization Suppression

Coupling ReagentAdditiveBaseKey Advantages & Considerations
DICHOAtDIEA or CollidineHOAt is generally more effective than HOBt at suppressing epimerization.[9] Collidine, a hindered base, can sometimes be beneficial.[9]
EDCOxymaPureNMM or DIEAOxyma-based reagents are considered safer alternatives to benzotriazole-based additives.[8]
HATU(Internal)DIEA or 2,4,6-Collidine (TMP)Highly efficient coupling with low epimerization rates.[7] The use of a weaker base like TMP can further reduce epimerization.[10]
COMU(Internal)2,6-LutidineAn Oxyma-derived uronium salt that shows excellent performance in suppressing racemization, even in aqueous media.[8]
DEPBTNoneDIEAParticularly useful for coupling easily epimerized amino acids.[7]

Potential Cause B: Inappropriate Base Selection and Stoichiometry

The choice and amount of base used can significantly impact the rate of epimerization.[1]

  • Explanation of Causality: The base is responsible for neutralizing the protonated amine component and can also catalyze the abstraction of the α-proton from the activated amino acid or the oxazolone intermediate.[1][10] Stronger bases and excess base will accelerate this undesired side reaction.

  • Troubleshooting Steps:

    • Use Weaker Bases: Consider using N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) instead of stronger bases like Diisopropylethylamine (DIEA) or Triethylamine (TEA).[1][10]

    • Optimize Base Stoichiometry: Use the minimum amount of base required to neutralize the amine salt. Typically, one equivalent is sufficient if you are coupling an amino acid salt. If the free amine is used, the addition of a base might not be necessary with certain coupling methods.[6]

    • Avoid Pre-activation with Strong Bases: Prolonged exposure of the activated amino acid to a strong base before the addition of the amine component can increase the risk of epimerization.

Potential Cause C: Solvent Effects

The polarity of the solvent can influence the rate of epimerization.[11]

  • Explanation of Causality: Polar aprotic solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) can promote epimerization by stabilizing the enolate intermediate formed after α-proton abstraction.[9][11]

  • Troubleshooting Steps:

    • Consider Less Polar Solvents: If your substrates are soluble, consider using less polar solvents like Dichloromethane (DCM) or a mixture of solvents to reduce the rate of epimerization.[9][12] For some systems, solvent mixtures like chloroform/trifluoroethanol have been shown to suppress epimerization.[11]

    • Solvent Purity: Ensure that your solvents are anhydrous and free of amine impurities, which can act as unintended bases.

Potential Cause D: Reaction Temperature and Time

Higher temperatures and longer reaction times increase the likelihood of epimerization.[6][11]

  • Explanation of Causality: Epimerization is a kinetically controlled process. Higher temperatures provide more energy for the system to overcome the activation barrier for proton abstraction. Longer reaction times increase the duration of exposure of the activated amino acid to conditions that favor epimerization.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Perform the coupling at 0 °C or even lower temperatures.[6][11] This is especially important during the activation step.

    • Monitor the Reaction and Minimize Time: Use a rapid and efficient coupling reagent to minimize the reaction time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC) and quench the reaction as soon as it is complete.

Experimental Protocols

Protocol 1: General Procedure for Low-Epimerization Coupling of N-protected β-Phenyl-L-phenylalanine

This protocol utilizes DIC/HOAt, a combination known for its effectiveness in suppressing epimerization.[9]

  • Reagent Preparation:

    • Dissolve the N-protected β-Phenyl-L-phenylalanine (1.0 eq.) and HOAt (1.0 eq.) in anhydrous DCM or a less polar solvent system in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

    • In a separate flask, dissolve the amino component (e.g., a peptide ester hydrochloride) (1.1 eq.) in anhydrous DCM. If it is a salt, add one equivalent of a hindered base like 2,4,6-collidine.

  • Activation and Coupling:

    • Cool the solution of the N-protected β-Phenyl-L-phenylalanine and HOAt to 0 °C in an ice bath.

    • Add DIC (1.05 eq.) dropwise to the cooled solution. Stir the mixture at 0 °C for 15-20 minutes.

    • Add the solution of the amino component to the activated acid mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the diisopropylurea byproduct.

    • Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Visualizing the Problem: Epimerization Mechanisms

Mechanism 1: Oxazolone Formation Pathway

The following diagram illustrates the widely accepted mechanism of epimerization through an oxazolone intermediate.

G cluster_activation Activation & Cyclization cluster_epimerization Epimerization cluster_coupling Coupling N_Protected_AA N-Protected β-Phenyl-L-phenylalanine Activated_Intermediate Highly Reactive Activated Intermediate N_Protected_AA->Activated_Intermediate + Coupling Reagent Oxazolone 5(4H)-Oxazolone Activated_Intermediate->Oxazolone Intramolecular Cyclization Enolate Planar Enolate (Loss of Chirality) Oxazolone->Enolate α-H Abstraction by Base Racemic_Oxazolone Racemic Oxazolone Enolate->Racemic_Oxazolone Reprotonation Diastereomeric_Peptides Diastereomeric Peptide Mixture Racemic_Oxazolone->Diastereomeric_Peptides Amine_Component Amine Component (R'-NH2) Amine_Component->Diastereomeric_Peptides Aminolysis

Caption: Epimerization via the oxazolone intermediate.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting epimerization issues.

G start High Epimerization Detected check_reagent Is an appropriate coupling reagent/additive system being used? (e.g., DIC/HOAt, HATU) start->check_reagent change_reagent Switch to a low-epimerization reagent system (e.g., HATU, COMU, DEPBT). check_reagent->change_reagent No check_base Is the base choice and stoichiometry optimized? check_reagent->check_base Yes change_reagent->check_base change_base Use a weaker base (NMM, Collidine) and minimize stoichiometry. check_base->change_base No check_conditions Are the temperature and reaction time minimized? check_base->check_conditions Yes change_base->check_conditions change_conditions Lower temperature to 0°C. Monitor reaction to reduce time. check_conditions->change_conditions No check_solvent Is a polar aprotic solvent being used? check_conditions->check_solvent Yes change_conditions->check_solvent change_solvent Switch to a less polar solvent (e.g., DCM). check_solvent->change_solvent Yes success Epimerization Minimized check_solvent->success No change_solvent->success

Caption: A decision tree for troubleshooting epimerization.

References

  • Ismail, N. S. M., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 28(2), 581. Available at: [Link]

  • Hirano, R. (2016). Epimerization of Peptide. SlideShare. Available at: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Available at: [Link]

  • Wikipedia. (2023). Peptide synthesis. Available at: [Link]

  • Al-Warhi, T., et al. (2012). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. ResearchGate. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available at: [Link]

  • Ismail, N. S. M., et al. (2023). Epimerisation in Peptide Synthesis. ResearchGate. Available at: [Link]

  • Bofill, J. M., et al. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 17(21), 5296–5299. Available at: [Link]

  • Zhang, W., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]

  • Miyazawa, T., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. Journal of the Chemical Society, Perkin Transactions 1, (13), 1879-1884. Available at: [Link]

  • Bennett, C. S., et al. (2008). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 130(36), 11989–11997. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Han, Y., & Albericio, F. (2014). An Experiment for Advanced Undergraduate Students: Investigation of Epimer Formation in Amide-Coupling Reactions. Journal of Chemical Education, 91(1), 124-127. Available at: [Link]

  • Acm-chem.com. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Available at: [Link]

Sources

Navigating the Nuances of beta-Phenyl-L-phenylalanine: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support center for beta-Phenyl-L-phenylalanine (β-Phe). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this unique amino acid analogue. As a non-proteinogenic amino acid, β-Phe presents both exciting opportunities and specific challenges in experimental design and execution. This resource aims to equip you with the necessary knowledge to refine your protocols, anticipate potential issues, and interpret your results with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and use of β-Phenyl-L-phenylalanine.

Q1: What are the key differences between L-phenylalanine and this compound that I should be aware of in my experiments?

The primary difference lies in the position of the amino group on the propanoic acid backbone. In the naturally occurring alpha-L-phenylalanine, the amino group is attached to the alpha-carbon (the carbon adjacent to the carboxyl group). In this compound, the amino group is on the beta-carbon. This structural isomerism leads to significant differences in chemical and biological properties, including its role as a building block for peptides and its interaction with biological systems. While L-phenylalanine is a precursor for neurotransmitters and proteins, β-Phe is more stable against enzymatic degradation and can be a valuable tool for developing peptides with enhanced therapeutic properties.[1]

Q2: What is the best solvent for dissolving this compound?

While specific experimental data for β-Phenyl-L-phenylalanine is limited, we can infer its solubility characteristics from its structure and data available for L-phenylalanine. L-phenylalanine has moderate solubility in water, which increases with temperature.[2][3] It is sparingly soluble in methanol and ethanol, which can be used as anti-solvents for crystallization.[2][3][4][5] For cell culture experiments, dissolving β-Phe in a small amount of 1N HCl and then diluting with culture medium is a common practice for sparingly soluble amino acids. For other applications, organic solvents like dimethyl sulfoxide (DMSO) are likely effective, but validation of solubility and stability in your specific experimental conditions is crucial.

Q3: How should I store this compound powder and stock solutions?

Solid β-Phenyl-L-phenylalanine should be stored in a cool, dry place, protected from light.[6] Stock solutions, once prepared, should be filter-sterilized and stored at -20°C for long-term use. For short-term storage (a few days), 4°C is generally acceptable. It is advisable to prepare fresh working solutions from the stock for each experiment to ensure consistency. Stability studies on phenylalanine in dried urine samples suggest good stability at temperatures from -20°C to 37°C for extended periods, which may offer some indication of the general stability of the molecule.[7]

Q4: What are the potential safety hazards associated with handling this compound?

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as acutely toxic (oral), Category 2, with the hazard statement "Fatal if swallowed".[8] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All handling should be performed in a well-ventilated area or a chemical fume hood. Accidental ingestion must be avoided, and appropriate emergency procedures should be in place.

Section 2: Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during β-Phenyl-L-phenylalanine experiments.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Inconsistent or unexpected biological activity in cell culture. 1. High concentration of β-Phe: High concentrations of L-phenylalanine can inhibit cell growth and protein synthesis.[9] This effect may be more pronounced with the beta-isomer due to its increased stability. 2. Mycoplasma contamination: Mycoplasma can alter cellular metabolism, including amino acid utilization, leading to unreliable results.[10][11] 3. Interaction with media components: β-Phe may compete with other amino acids for transport into the cells.1. Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. 2. Regularly test your cell cultures for mycoplasma contamination. 3. Ensure your culture medium is appropriate for your cell line and consider if supplementation with other amino acids is necessary.[10][12]
Precipitation of the compound in cell culture medium. 1. Poor solubility: As discussed in the FAQs, β-Phe may have limited solubility in aqueous solutions. 2. pH changes in the medium: The pH of the culture medium can affect the solubility of amino acids.1. Prepare a concentrated stock solution in a suitable solvent (e.g., 1N HCl or DMSO) and then dilute it to the final working concentration in the pre-warmed medium. 2. Ensure the final concentration of the solvent in the medium is not toxic to the cells (typically <0.1% for DMSO). 3. Monitor and maintain the pH of your culture medium.
Difficulty in synthesizing or purifying β-Phe. 1. Low yields and by-product formation: Chemical synthesis routes can be challenging and may result in a mixture of products.[1] 2. Inefficient purification: Separation of β-Phe from starting materials and by-products can be difficult.1. Consider enzymatic synthesis methods, such as those using phenylalanine aminomutase (PAM), which can offer higher yield and enantioselectivity.[1] 2. For purification, recrystallization is a common method. The use of an anti-solvent like ethanol can aid in crystallization.[2][3] Toluene extraction has also been used to purify L-phenylalanine from reaction mixtures containing cinnamic acid.[13]
Inaccurate quantification of β-Phe. 1. Inadequate analytical method: The chosen method may lack the required sensitivity or specificity. 2. Matrix effects: Components in the sample (e.g., plasma, cell lysate) can interfere with the analysis.1. High-Performance Liquid Chromatography (HPLC) is a reliable and accurate method for quantifying phenylalanine and its derivatives.[14][15][16] A C18 column with UV detection is a common setup.[14] 2. Proper sample preparation, such as protein precipitation for plasma samples, is crucial to minimize matrix effects.[14]

Section 3: Experimental Protocols and Workflows

This section provides detailed protocols for key experimental procedures involving β-Phenyl-L-phenylalanine.

General Workflow for a Cell-Based Assay

Cell_Based_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare β-Phe Stock Solution C Treat Cells with β-Phe A->C B Cell Seeding B->C D Incubation Period C->D E Perform Assay (e.g., Viability, Signaling) D->E F Data Analysis E->F

Caption: A general workflow for conducting a cell-based assay with this compound.

Step-by-Step Protocol: Preparation of β-Phenyl-L-phenylalanine for Cell Culture

Objective: To prepare a sterile stock solution of β-Phenyl-L-phenylalanine for use in cell culture experiments.

Materials:

  • This compound powder

  • 1N Hydrochloric Acid (HCl), sterile

  • Cell culture grade water, sterile

  • 0.22 µm sterile syringe filter

  • Sterile conical tubes

Procedure:

  • Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of β-Phenyl-L-phenylalanine powder.

  • Dissolution: Add a small volume of 1N HCl to the powder to dissolve it. Gently swirl the tube to aid dissolution.

  • Dilution: Once fully dissolved, add sterile cell culture grade water to reach the desired final stock concentration (e.g., 100 mM).

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.

  • Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C.

Note: Always perform a vehicle control in your experiments using the same final concentration of the diluted HCl solution without β-Phe.

Conceptual Signaling Pathway: Potential Impact of β-Phe on Cellular Signaling

While specific signaling pathways for β-Phenyl-L-phenylalanine are not well-defined, L-phenylalanine has been shown to activate G protein-coupled receptors (GPCRs) and impair insulin signaling.[17][18] Given its structural similarity, β-Phe might interact with similar pathways.

Potential_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular bPhe β-Phenyl-L-phenylalanine GPCR GPCR bPhe->GPCR Activation? IR Insulin Receptor bPhe->IR Impairment? IR_Inactivation IR Inactivation bPhe->IR_Inactivation GProtein G-Protein GPCR->GProtein GlucoseUptake Decreased Glucose Uptake IR->GlucoseUptake Insulin-stimulated SecondMessenger Second Messengers GProtein->SecondMessenger Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) SecondMessenger->Downstream IR_Inactivation->GlucoseUptake Inhibition

Caption: A conceptual diagram illustrating potential signaling pathways that could be modulated by this compound, based on known effects of L-phenylalanine.

Section 4: Quality Control and Commercial Sourcing

When purchasing β-Phenyl-L-phenylalanine, it is crucial to obtain a high-quality reagent to ensure the reliability and reproducibility of your experimental results.

Key Quality Control Parameters:

  • Purity: Look for a purity of ≥98%, as determined by HPLC or another validated analytical method.

  • Enantiomeric Purity: For stereospecific experiments, ensure high enantiomeric excess (e.e.), typically >99%.

  • Identity Confirmation: The supplier should provide data confirming the identity of the compound, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry data.

  • Certificate of Analysis (CoA): Always request a CoA from the supplier, which should include all relevant quality control data.

Potential Impurities:

Common impurities can include the starting materials from the synthesis, by-products, and the corresponding α-isomer (L-phenylalanine). The presence of these impurities can significantly impact experimental outcomes. Reputable suppliers of pharmaceutical reference standards and impurities can provide well-characterized materials.[19][20]

References

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024). Pharmaceuticals, 17(5), 621. [Link]

  • This compound. PubChem. (n.d.). [Link]

  • L-Phenylalanine. PubChem. (n.d.). [Link]

  • Sensing, Uptake and Catabolism of L-Phenylalanine During 2-Phenylethanol Biosynthesis via the Ehrlich Pathway in Saccharomyces cerevisiae. (2021). Frontiers in Bioengineering and Biotechnology, 9, 636393. [Link]

  • Solubility of L-Phenylalanine in Aqueous Solutions. (2009). Journal of Chemical Engineering of Japan, 42(9), 810-814. [Link]

  • Spatiotemporal control of l-phenylalanine crystallization in microemulsion: the role of water in mediating molecular self-assembly. (2021). IUCrJ, 8(Pt 4), 552–560. [Link]

  • PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE. (1990).
  • Phenylalanine Impurities. SynZeal. (n.d.). [Link]

  • Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ. (2022). Nature Communications, 13(1), 4333. [Link]

  • Process for synthesis of beta-phenylalanine. (1988).
  • Optimization of an HPLC method for phenyalanine and tyrosine quantization in dried blood spot. (2013). Clinica Chimica Acta, 425, 103-107. [Link]

  • Solubility of l-phenylalanine in water and different binary mixtures from 288.15 to 318.15K. (2011). Fluid Phase Equilibria, 307(1), 38-43. [Link]

  • The Methods to Crystallize Anhydrous L-Phenylalanine from Methanol-Water Solution. (2021). Crystals, 11(8), 946. [Link]

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (2018). Cells, 7(11), 221. [Link]

  • Phenylalanine stability. Stability of phenylalanine in dried urine when... (n.d.). ResearchGate. [Link]

  • Method for purifying L-phenylalanine. (1993).
  • L-phenylalanine modulates gut hormone release and glucose tolerance, and suppresses food intake through the calcium-sensing receptor in rodents. (2017). International Journal of Obesity, 41(10), 169-177. [Link]

  • Phenylalanine-impurities. Pharmaffiliates. (n.d.). [Link]

  • Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase. (2024). Scientific Reports, 14(1), 13532. [Link]

  • Simple and sensitive high performance liquid chromatographic method for the simultaneous quantitation of the phenylalanine in human plasma. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 1145-1150. [Link]

  • Solubility of l-phenylalanine in water and different binary mixtures from 288.15 to 318.15 K. (2011). Fluid Phase Equilibria, 307(1), 38-43. [Link]

  • The Rich Solid-State Phase Behavior of l-Phenylalanine: Disappearing Polymorphs and High Temperature Forms. (2019). Crystal Growth & Design, 19(3), 1837-1845. [Link]

  • Optimization of an HPLC method for phenylalanine and tyrosine quantization in dried blood spot. (2013). Clinica Chimica Acta, 425, 103-107. [Link]

  • Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis. (1980). Journal of Cellular Physiology, 102(3), 395-405. [Link]

  • L-Phenylalanine differentially activates G protein-coupled receptor signalling pathways. (2020). FASEB BioAdvances, 2(10), 585-596. [Link]

  • Troubleshooting Cell Culture Media for Bioprocessing. (2014). BioProcess International. [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. (2011). Asian Journal of Chemistry, 23(12), 5421-5424. [Link]

  • Amino Acid Analysis: “How-To” Guide. Agilent. (n.d.). [Link]

  • HPLC analysis of phenylalanine.: (a) The peak from the standard... (n.d.). ResearchGate. [Link]

  • Method of crystallizing phenylalanine. (1992).
  • Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. (2022). Journal of Inherited Metabolic Disease, 45(4), 724-732. [Link]

Sources

common pitfalls in working with beta-Phenyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for beta-Phenyl-L-phenylalanine. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established scientific principles to help you navigate the common pitfalls encountered when working with this compound. This resource is designed for researchers, chemists, and drug development professionals to provide both quick answers and in-depth troubleshooting workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling, storage, and properties of this compound.

Q1: How should I store this compound powder?

Answer: Proper storage is critical to maintain the integrity of your compound. This compound powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Moisture can lead to degradation or changes in its crystalline form, potentially affecting solubility and activity.[2] It is stable under normal conditions but should be kept away from direct sunlight and strong oxidizing agents.[2][3] For long-term storage, keeping it at 2-8°C is recommended.

Q2: I'm having trouble dissolving this compound. What solvents do you recommend?

Answer: The solubility of beta-amino acids can be challenging. Like most amino acids, this compound is expected to be soluble in strong acidic or basic solutions and less soluble in neutral aqueous solutions or organic solvents like ethanol and ether.[]

While specific quantitative solubility data for this compound is not extensively published, we can infer its likely behavior from its alpha-isomer, L-phenylalanine, which is structurally very similar. The solubility of L-phenylalanine generally increases with temperature in aqueous solutions.[5][6] However, its solubility decreases significantly when organic co-solvents like ethanol or acetone are added; these act as anti-solvents and can be used for crystallization.[6][7]

Recommended Starting Points for Solubility Testing:

  • Aqueous Buffers: Start with standard biological buffers (e.g., PBS, HEPES) at the pH of your experiment. If solubility is low, gentle warming (e.g., to 37°C) may help. Be mindful that extreme pH or high temperatures can affect the stability of your compound and other components in your assay.

  • Organic Solvents: For stock solutions, consider solvents like DMSO or DMF. However, always prepare a fresh, high-concentration stock and dilute it serially into your final aqueous buffer to avoid precipitation. Ensure the final concentration of the organic solvent in your experiment is low enough to not affect the biological system.

The table below shows the measured solubility of the alpha-isomer, L-phenylalanine, in various common solvents, which can serve as a useful guide.

SolventTemperature (°C)Solubility ( g/100g solvent)Reference
Water252.96[8]
Methanol250.13[8]
Ethanol250.06[8]
n-Propanol250.04[8]
Isopropanol250.02[8]
Acetonitrile25< 0.01[8]
Acetone25< 0.01[8]

This data is for L-phenylalanine and should be used as an estimation for this compound.

Q3: What is the expected stability of this compound in solution?

Answer: beta-Amino acids are generally known for their enhanced stability against enzymatic degradation compared to their alpha-amino acid counterparts, which is a key advantage in drug development.[9] However, chemical stability in solution is dependent on pH, temperature, and light exposure.

  • pH Stability: While stable across a broad pH range of 3 to 7, optimal stability for similar compounds is often found between pH 5 and 6.[10] Extreme pH (highly acidic or alkaline) combined with high temperatures can lead to degradation or structural changes.[3] For biological assays, maintaining a physiological pH (around 7.4) is generally recommended, and for enzymes like phenylalanine hydroxylase, this pH is optimal for both activity and stability.[11]

  • Temperature Stability: Elevated temperatures can decrease stability. For short-term storage of solutions, refrigeration (2-8°C) is advisable. For long-term storage, aliquoting and freezing at -20°C or -80°C is the best practice to avoid repeated freeze-thaw cycles.

  • Light Sensitivity: As a general precaution for aromatic compounds, it is wise to protect solutions from direct light by using amber vials or covering containers with foil.

Self-Validation Protocol: Before beginning a large-scale experiment, we recommend performing a small-scale stability test. Prepare your final experimental solution and store it under the planned conditions for the duration of your experiment. Analyze the sample at the beginning and end by HPLC or LC-MS to check for any degradation products.

Part 2: Troubleshooting Guides

This section provides step-by-step guidance for resolving specific issues you may encounter during your experiments.

Issue 1: My compound precipitated out of solution when I added it to my experimental buffer or cell media.

Causality: This is a classic solubility problem. It typically occurs when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer where the compound has much lower solubility. The compound crashes out of solution when the solvent ratio shifts dramatically.

Troubleshooting Workflow:

G start Precipitation Observed check_conc Is the final concentration below the known aqueous solubility limit? start->check_conc reduce_conc Action: Lower the final concentration. Re-test. check_conc->reduce_conc No check_solvent What is the final percentage of organic solvent (e.g., DMSO)? check_conc->check_solvent Yes reduce_conc->start Still precipitates high_dmso >1%? This may be the issue and could be toxic to cells. check_solvent->high_dmso High low_dmso <1%? Likely a pure solubility issue. check_solvent->low_dmso Low solution1 Solution A: Increase final solvent % (if compatible with experiment) or use a different solvent. high_dmso->solution1 solution2 Solution B: Prepare a less concentrated stock solution to minimize solvent shock. low_dmso->solution2 solution3 Solution C: Use sonication or gentle warming (e.g., 37°C) during dilution. low_dmso->solution3 end Problem Resolved solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Verify Maximum Solubility: First, confirm that your target concentration is not simply too high for an aqueous system. If possible, determine the compound's approximate solubility in your specific buffer.

  • Reduce "Solvent Shock":

    • Method A (Serial Dilution): Instead of a single large dilution, perform a multi-step serial dilution. For example, dilute your DMSO stock 1:10 in buffer, then dilute that intermediate solution further.

    • Method B (Stirring): Add the stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring. This rapid dispersion can prevent localized high concentrations that lead to precipitation.

  • Use a Different Solubilization Strategy: If the above fails, you may need a different approach. Consider using a small amount of a surfactant (e.g., Tween-20, if compatible with your assay) or a cyclodextrin-based formulation to improve aqueous solubility.

Issue 2: I am seeing inconsistent or non-reproducible results in my biological assay.

Causality: Inconsistent results can stem from compound instability, aggregation, or interference with the assay itself. The hydrophobic phenyl group in this compound gives it a propensity to self-assemble or engage in non-specific binding. Studies on L-phenylalanine show it has a high propensity to form higher-order assemblies and fibrils.[12]

Troubleshooting Protocol:

  • Rule out Compound Degradation:

    • Action: Prepare a fresh stock solution from the powder for each experiment. Do not use a stock solution that has been stored at room temperature for an extended period or has undergone multiple freeze-thaw cycles.

    • Validation: Run an analytical check (HPLC/LC-MS) on your stock solution to confirm its purity and concentration before use.

  • Investigate Potential Aggregation:

    • Mechanism: Hydrophobic interactions between the phenyl rings can cause the molecule to aggregate in solution, especially at higher concentrations.[12] These aggregates can lead to variable activity and even cause artifacts in assays that use light scattering or fluorescence.

    • Action: Try pre-incubating your final dilution at 37°C for 15-30 minutes and briefly vortexing before adding it to your assay. This can help break up small, reversible aggregates. If aggregation is suspected, consider adding a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01%) to your buffer, if your assay permits.

  • Check for Assay Interference:

    • Colorimetric/Fluorescence Assays: Run a control sample containing only your compound in the assay buffer without the biological target (e.g., enzyme or cells). This will tell you if the compound itself absorbs light or fluoresces at the measurement wavelength.

    • Non-Specific Binding: The compound's hydrophobicity may cause it to stick to plasticware. This can be mitigated by using low-adhesion microplates and siliconized pipette tips.

    • Example - Protein Quantification: In assays like the Bradford assay, the dye binds to aromatic amino acid residues.[13] While this compound is a single molecule and not a protein, high concentrations could potentially interact with the dye. Always run proper blanks and controls.

Issue 3: I am having difficulty with the purification of my synthesized this compound derivative.

Causality: The synthesis of beta-amino acid derivatives is often challenging, leading to by-products that can be difficult to separate.[14] Purification is complicated by the similar physicochemical properties of isomers and starting materials.

Purification Strategy and Troubleshooting:

G start Crude Synthetic Product check_isomers Are alpha- and beta-isomers present in the mixture? start->check_isomers isomer_sep Strategy 1: Selective Complexation. Use PdCl2(PPh3)2 to selectively extract the alpha-isomer. check_isomers->isomer_sep Yes check_charge Do by-products have different charge states at a specific pH? check_isomers->check_charge No isomer_sep->check_charge ion_exchange Strategy 2: Ion-Exchange Chromatography. Exploit pI differences for separation. check_charge->ion_exchange Yes check_polarity Are components separable by polarity? check_charge->check_polarity No ion_exchange->check_polarity rp_hplc Strategy 3: Reversed-Phase HPLC. Optimize solvent gradient for separation based on hydrophobicity. check_polarity->rp_hplc Yes success Pure Compound check_polarity->success No, consider derivatization rp_hplc->success

Caption: Decision tree for purifying this compound derivatives.

Detailed Methodologies:

  • Separation of α/β Isomers: If your synthesis could have produced the alpha-isomer as a by-product, a specialized separation technique may be needed. An efficient method uses a palladium complex, PdCl₂(PPh₃)₂, to selectively bind and extract α-amino acids from a mixture, leaving the β-isomers behind.[15]

  • Ion-Exchange Chromatography: This is a powerful technique for separating amino acids. At a neutral pH, molecules are separated based on their net positive charge.[16] Phenylalanine, being near-neutral at pH 7, would elute early from a cation-exchange column, whereas more basic or acidic by-products would elute at different salt concentrations.[16] You can optimize separation by carefully selecting the column type (cation or anion exchange) and the buffer pH to maximize the charge difference between your product and impurities.

  • Reversed-Phase HPLC (RP-HPLC): This is the workhorse for purifying synthetic peptides and small molecules. Separation is based on hydrophobicity. Given the phenyl group, this compound is well-suited for RP-HPLC.

    • Protocol: Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). The TFA ensures that the carboxylic acid and amino groups are protonated, leading to sharper peaks.

    • Troubleshooting: If peaks are broad or poorly resolved, try a different organic modifier (e.g., methanol), a different column (e.g., C8 or Phenyl-Hexyl), or adjust the gradient slope to be shallower for better resolution.

References
  • Apelblat, A., & Manzurola, E. (2012). Solubility of l-Phenylalanine Anhydrous and Monohydrate Forms: Experimental Measurements and Predictions. Journal of Chemical & Engineering Data, 57(4), 1149–1155. [Link]

  • Zhou, X., et al. (2012). Solubility of L-phenylalanine in water and different binary mixtures from 288.15 to 318.15 K. Fluid Phase Equilibria, 316, 26-33. [Link]

  • Apelblat, A., & Manzurola, E. (2000). Solubility of L-Phenylalanine in Aqueous Solutions. Journal of Chemical Engineering of Japan, 33(2), 312-315. [Link]

  • Wang, Y., et al. (2024). Effects of pH and Temperature on the Structure and Function of Pea Albumin. Foods, 13(7), 1088. [Link]

  • Zhang, S., et al. (2024). Solubility Determination and Thermodynamic Modeling of L-Phenylalanine in 12 Monosolvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 69(3), 1252-1262. [Link]

  • Cejudo-Bastante, M. J., et al. (2016). Impact of pH and temperature on the colour and betalain content of Colombian yellow pitaya peel (Selenicereus megalanthus). Food Science and Technology International, 22(4), 346-354. [Link]

  • Mabit, T., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Pey, A. L., et al. (2008). Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum. Journal of Biological Inorganic Chemistry, 13(3), 385-396. [Link]

  • Adler, J., et al. (2014). Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria. PLoS ONE, 9(1), e84761. [Link]

  • Wu, Y. D., & Wang, D. P. (2008). Theoretical analysis of secondary structures of beta-peptides. Accounts of Chemical Research, 41(10), 1340-1349. [Link]

  • CSIR NET LIFE SCIENCE COACHING. (n.d.). Cation Exchange Chromatography Amino Acids. Retrieved January 24, 2026, from [Link]

  • Loba Chemie. (2023). Safety Data Sheet: L-PHENYLALANINE FOR BIOCHEMISTRY. [Link]

  • ZAGENO. (2025). Bradford Assay Troubleshooting Guide Common Errors and Fixes. [Link]

  • Kiss, L. E., et al. (2011). Enantiomerically pure β-phenylalanine analogues from α–β-phenylalanine mixtures in a single reactive extraction step. Chemical Communications, 47(39), 10984-10986. [Link]

Sources

Technical Support Center: Stability of beta-Phenyl-L-phenylalanine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for beta-Phenyl-L-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this dipeptide in solution. By understanding the potential degradation pathways and the factors that influence them, you can ensure the integrity of your experiments and the reliability of your results.

This document synthesizes fundamental principles of peptide chemistry with practical, field-proven insights to provide a self-validating framework for your experimental design and troubleshooting efforts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the stability of this compound.

Q1: What are the primary factors affecting the stability of this compound in solution?

The stability of this compound, like most peptides, is primarily influenced by a combination of intrinsic and extrinsic factors. The most critical are:

  • pH: The pH of the solution dictates the rate of hydrolysis of the central peptide bond and influences the net charge of the molecule, affecting solubility and aggregation propensity.[1]

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions, including hydrolysis and oxidation.[2][3]

  • Solvent Composition: The type of solvent and the presence of co-solvents or salts can impact solubility and stability.[4]

  • Presence of Oxidizing Agents: Dissolved oxygen or trace metal ions can promote the oxidation of the phenylalanine residue.[5][6]

  • Exposure to Light: The aromatic ring of the phenylalanine residue can absorb UV light, which may induce photodegradation.[2]

  • Peptide Concentration: Higher concentrations can increase the likelihood of physical instability, such as aggregation or precipitation, especially under conditions that favor self-association.[1]

Q2: What are the most probable chemical degradation pathways for this compound?

Based on its structure, two principal chemical degradation pathways are of primary concern:

  • Hydrolysis: This is the chemical breakdown of the amide (peptide) bond by water, resulting in the cleavage of the dipeptide into its constituent amino acids: beta-phenylalanine and L-phenylalanine. This reaction is significantly accelerated at both acidic and alkaline pH.[7][8][9]

  • Oxidation: The electron-rich phenyl group of the L-phenylalanine residue is susceptible to oxidation.[10] This can occur in the presence of reactive oxygen species (ROS), leading to the formation of hydroxylated impurities (e.g., tyrosine-like derivatives). This process can be catalyzed by trace metals or exposure to atmospheric oxygen over time.[5][6]

Q3: What are the recommended general storage conditions for stock solutions of this compound?

To maximize shelf-life and ensure experimental consistency, stock solutions should be prepared and stored with care.

  • Temperature: Store solutions frozen at -20°C or -80°C for long-term storage. For short-term use (1-2 days), refrigeration at 2-8°C is acceptable.

  • pH: Prepare stock solutions in a buffer system that maintains a pH between 5.0 and 7.0, where peptide hydrolysis is generally minimized.

  • Protection from Light: Store vials in the dark or use amber vials to prevent potential photodegradation.[2]

  • Inert Atmosphere: For critical applications or very long-term storage, consider degassing the solvent before dissolution and blanketing the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidation.

  • Aliquoting: Freeze the stock solution in single-use aliquots to avoid repeated freeze-thaw cycles, which can cause aggregation and degradation.[2]

Section 2: Troubleshooting Guide for Experimental Issues

This section provides a structured, question-and-answer guide to troubleshoot specific problems you may encounter during your experiments.

Q: My analysis shows a decrease in the purity of my this compound solution over time, with new peaks appearing in the chromatogram. How do I determine the cause?

A: A decline in purity is a clear indicator of degradation. A systematic approach is required to identify the specific degradation pathway and implement corrective actions. The most effective diagnostic tool for this is a forced degradation study (also known as stress testing).[11][12] This involves intentionally exposing your dipeptide to harsh conditions to accelerate the degradation processes that would otherwise occur over a much longer period. By comparing the degradation products formed under specific stress conditions to the impurities seen in your sample, you can pinpoint the cause.

The workflow below provides a logical path from observing an issue to identifying its root cause.

G start Observation: Purity Decrease / New Peaks protocol Action: Perform Forced Degradation Study (See Protocol 1) start->protocol analysis Analyze Stressed Samples by HPLC/LC-MS protocol->analysis decision Compare impurity profile of sample to stressed standards analysis->decision hydrolysis Cause Identified: Hydrolysis decision->hydrolysis  Profile matches  Acid/Base Stress oxidation Cause Identified: Oxidation decision->oxidation  Profile matches  Oxidative Stress photo Cause Identified: Photodegradation decision->photo  Profile matches  Light Stress precip Issue Identified: Precipitation / Aggregation (Physical Instability) decision->precip  Loss of material,  not new peaks.  Check solubility.

Caption: Troubleshooting workflow for identifying degradation causes.

Q: My impurity profile matches the acid/base stressed samples. How do I confirm and prevent hydrolysis?

A: A match with acid/base stressed samples strongly suggests hydrolysis of the peptide bond.

Causality: The amide bond is susceptible to nucleophilic attack by water, a reaction catalyzed by both H+ (acid) and OH- (base).[8] In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and thus more vulnerable to attack by water. In alkaline conditions, the formation of the highly nucleophilic hydroxide ion facilitates the attack.

Confirmation:

  • LC-MS Analysis: The primary degradation products of hydrolysis will be beta-phenylalanine (MW ≈ 165.19 g/mol ) and L-phenylalanine (MW ≈ 165.19 g/mol ). Use LC-MS to confirm that the mass of the impurity peaks corresponds to these fragments.

  • Co-injection: In your HPLC analysis, co-inject your degraded sample with authentic standards of beta-phenylalanine and L-phenylalanine. If the retention times of your impurity peaks match the standards, this confirms their identity.

Mitigation Strategies:

  • pH Control: Maintain the pH of your solution between 5.0 and 7.0 using a suitable buffer (e.g., phosphate, acetate). Avoid highly acidic or basic conditions unless required for a specific experimental step.

  • Temperature Control: Perform experiments at the lowest practical temperature and store solutions at ≤4°C for short-term use or frozen for long-term storage.

  • Aqueous Environment: If possible for your application, minimize the time the dipeptide spends in aqueous solution. Prepare solutions fresh before use.

Q: My impurity profile matches the oxidative stress sample. How do I address potential oxidation?

A: This result indicates that the phenylalanine residue is likely being oxidized.

Causality: The aromatic side chain of phenylalanine can undergo electrophilic substitution, most commonly hydroxylation, when exposed to oxidizing agents like hydrogen peroxide, metal ions, or dissolved molecular oxygen.[5][6][10] This converts the phenylalanine residue into a hydroxylated species.

Confirmation:

  • LC-MS Analysis: The primary oxidation product will have a mass increase of approximately 16 Da (+O) compared to the parent molecule. The molecular weight of this compound is ~314.36 g/mol , so the oxidized product would be ~330.36 g/mol . High-resolution mass spectrometry can confirm this mass shift.

Mitigation Strategies:

  • Use High-Purity Solvents: Use freshly opened, HPLC-grade or higher purity water and solvents to minimize contaminants, including metal ions.

  • De-gas Solvents: Before preparing solutions, sparge the solvent with an inert gas (e.g., argon) for 15-20 minutes to remove dissolved oxygen.

  • Add Antioxidants: If compatible with your downstream application, consider adding a small amount of an antioxidant like methionine or using a buffer containing a chelating agent such as EDTA to sequester catalytic metal ions.

  • Inert Headspace: Store solutions in vials with the headspace flushed with argon or nitrogen.

Q: My compound is precipitating or the solution appears cloudy. What is causing this physical instability?

A: Precipitation indicates that the solubility limit of the dipeptide has been exceeded under the current conditions.

Causality: Solubility is lowest at the isoelectric point (pI), where the molecule has no net charge, reducing repulsive electrostatic forces and allowing molecules to aggregate and precipitate.[1] Changes in temperature, pH, or buffer composition can all affect solubility.

Mitigation Strategies:

  • Adjust pH: Move the solution pH away from the predicted pI of the dipeptide. For a simple dipeptide, this usually means making the solution more acidic (pH < 4) or more basic (pH > 9) to ensure the molecule is fully protonated or deprotonated, respectively.

  • Lower Concentration: Work with more dilute solutions if your experimental protocol allows.

  • Modify Solvent: Consider adding a small percentage (5-10%) of a water-miscible organic co-solvent like acetonitrile or DMSO, but first verify compatibility with your experiment.

  • Temperature: Check the temperature-solubility profile. While higher temperatures can sometimes increase solubility, for some compounds, this effect is reversed. Cooling the solution might also trigger precipitation if it was prepared at a higher temperature.[4][13]

Section 3: Key Experimental Protocols
Protocol 1: Forced Degradation Study Workflow

This protocol provides a standardized method to investigate the stability of this compound under various stress conditions.[11][14]

Objective: To identify potential degradation products and degradation pathways by subjecting the dipeptide to accelerated stress conditions.

Materials:

  • This compound

  • HPLC-grade water and acetonitrile

  • 1.0 M HCl, 1.0 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Calibrated pH meter, heating block/oven, photostability chamber (or UV lamp)

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in your typical experimental buffer or water.

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor as described in the table below. Include an unstressed control sample kept at 4°C in the dark.

  • Incubation: Incubate the samples for a defined period (e.g., 24 hours). A preliminary time-course experiment (e.g., sampling at 2, 8, and 24 hours) is recommended to target ~5-20% degradation.

  • Neutralization (for Acid/Base Samples): Before analysis, neutralize the acid-stressed sample with an equimolar amount of NaOH and the base-stressed sample with HCl.

  • Analysis: Dilute all samples (including the control) to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze by HPLC-UV and/or LC-MS.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Identify new peaks and calculate the percentage degradation. Use MS data to determine the mass of the degradation products.

Data Presentation: Summary of Stress Conditions
StressorConditionReagents & Rationale
Acid Hydrolysis 60°CMix stock 1:1 with 0.2 M HCl (final 0.1 M HCl).[8] Rationale: Simulates acidic environments and accelerates peptide bond cleavage.
Base Hydrolysis 60°CMix stock 1:1 with 0.2 M NaOH (final 0.1 M NaOH).[8] Rationale: Simulates alkaline environments and promotes base-catalyzed hydrolysis.
Oxidation Room TempMix stock 1:1 with 6% H₂O₂ (final 3% H₂O₂). Rationale: Simulates exposure to strong oxidizing agents to identify oxidation-prone sites.
Thermal Stress 80°C (in oven)Incubate a sample of the stock solution. Rationale: Assesses thermal lability and accelerates multiple degradation pathways.
Photostability Room TempExpose stock solution to light (ICH Q1B guidelines). Rationale: Assesses degradation upon exposure to UV/Visible light.[2]
Diagram: Potential Degradation Pathways

The following diagram illustrates the primary chemical degradation pathways discussed.

G cluster_hydrolysis Hydrolysis (+H2O) cluster_oxidation Oxidation (+O) Parent This compound (C18H20N2O3) MW ≈ 314.36 BetaPhe beta-Phenylalanine (C9H11NO2) MW ≈ 165.19 Parent->BetaPhe  Acid or Base  (Peptide Bond Cleavage) LPhe L-Phenylalanine (C9H11NO2) MW ≈ 165.19 Oxidized Hydroxylated Dipeptide (C18H20N2O4) MW ≈ 330.36 Parent->Oxidized  Oxidizing Agent  (Aromatic Ring Hydroxylation)

Caption: Primary chemical degradation pathways for this compound.
References
  • Crystal Growth & Design. (2019). The Rich Solid-State Phase Behavior of l-Phenylalanine: Disappearing Polymorphs and High Temperature Forms. [Link]

  • NIH PMC. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). [Link]

  • Frontiers in Catalysis. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. [Link]

  • PubMed Central. (n.d.). The Rich Solid-State Phase Behavior of l-Phenylalanine: Disappearing Polymorphs and High Temperature Forms. [Link]

  • Wikipedia. (n.d.). Phenylalanine. [Link]

  • UBC Library Open Collections. (n.d.). The degradation of phenylalanine, tyrosine and related aromatic compounds by a marine diatom and a haptophycean alga. [Link]

  • ResearchGate. (2007). Solubility of L-Phenylalanine in Aqueous Solutions. [Link]

  • PubChem. (n.d.). L-Phenylalanine. [Link]

  • ACS Omega. (2020). The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study. [Link]

  • Chemistry LibreTexts. (2023). Peptide Hydrolysis. [Link]

  • PubMed. (2020). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. [Link]

  • NIH PMC. (n.d.). Factors affecting the physical stability (aggregation) of peptide therapeutics. [Link]

  • The Journal of Physical Chemistry B. (2022). Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. [Link]

  • Encyclopedia.pub. (2023). Instability of Peptide and Possible Causes of Degradation. [Link]

  • The-Crankshaft. (n.d.). Hydrolysis of polypeptides. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]

  • ResearchGate. (2018). Amide Neighbouring Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. [Link]

  • W-Y-Biotech. (n.d.). Peptide Stability in Formulations | R&D Guide for Success. [Link]

  • ResearchGate. (2015). Peptide Oxidation/Reduction Side Reactions. [Link]

  • ResearchGate. (2000). Peptide Stability in Solids and Solutions. [Link]

  • BioTopics. (n.d.). Hydrolysis of a dipeptide. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of β-Phenylalanine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the nuanced biological activities of stereoisomers is paramount. Chirality dictates the interaction of molecules with the inherently chiral systems of life, such as enzymes and receptors. This guide provides an in-depth comparison of the biological activities of the enantiomers of β-phenylalanine, specifically (S)-β-phenylalanine (the L-form analog) and (R)-β-phenylalanine (the D-form analog), highlighting their distinct metabolic fates and pharmacological potential.

Introduction: Beyond the Alpha-Carbon

While α-amino acids are the canonical building blocks of proteins, their β-isomers, where the amino group is attached to the third carbon, are gaining significant attention in medicinal chemistry. β-amino acids, including β-phenylalanine, are not typically incorporated into proteins, which grants them a crucial advantage: enhanced stability against proteolytic degradation.[1][2] This stability makes them attractive scaffolds for developing peptidomimetics and other novel therapeutics.[3][4] This guide will dissect the stereoselective differences in how biological systems interact with (S)- and (R)-β-phenylalanine.

Caption: Enzyme selectivity for (S)-β-phenylalanine over the (R)-enantiomer.

(R)-β-Phenylalanine: Metabolic Inertness and Potential for Bioaccumulation

In contrast to the (S)-form, (R)-β-phenylalanine is a poor substrate for the aforementioned aminotransferases and aminomutases. [5]This metabolic resistance means that if introduced into a biological system, the (R)-enantiomer is likely to persist longer and could potentially be explored for therapeutic applications where sustained action is desirable. This inertness is a key factor in its utility as a building block in drug design. [6]

Pharmacological Activities and Therapeutic Potential

The structural stability and distinct metabolic profiles of β-phenylalanine enantiomers make them valuable scaffolds in drug discovery. [3]

Role in Peptidomimetics and Drug Design

Incorporating β-amino acids into peptides can induce stable secondary structures and, critically, confer resistance to degradation by proteases. [2]This is a significant advantage over natural α-peptides, which often suffer from rapid clearance in vivo. Both (S)- and (R)-enantiomers can be used to control the three-dimensional arrangement of functional groups in a peptide, which is crucial for effective binding to biological targets like receptors or enzymes. [1][7] Derivatives of β-phenylalanine have been investigated for a wide range of therapeutic applications, including:

  • Anticancer Agents: As precursors for inhibitors of targets like eEF2K and the proteasome. [3]* Antiviral Agents: Used in the synthesis of CCR5 antagonists for HIV treatment. [3]* Neurodegenerative Diseases: As scaffolds for molecules targeting amyloid aggregation in Alzheimer's disease or MAO-B inhibitors in Parkinson's disease. [3]

Stereospecific Pharmacological Effects

While comprehensive comparative data on the direct pharmacological effects of the individual β-phenylalanine enantiomers are still emerging, studies on their derivatives often show clear stereoselectivity. For example, in a series of β-lactam TRPM8 channel antagonists derived from phenylalanine, the absolute configuration at multiple chiral centers, including one derived from β-phenylalanine, had a profound impact on activity. The study found that the (3R,4R)-configuration at the β-lactam ring resulted in compounds that were at least an order of magnitude more potent than their (3S,4S)-enantiomeric analogues. [8]This underscores the principle that the specific spatial arrangement of each enantiomer dictates its interaction with a biological target.

Comparative Data Summary

The following table summarizes the key differential properties based on available experimental evidence.

Property(S)-β-Phenylalanine(R)-β-PhenylalanineRationale & Significance
Metabolism Substrate for β-specific aminotransferases and certain aminomutases. [3][5]Poor substrate; metabolically more inert. [3][5]Determines pharmacokinetic profile; (R)-form has a longer potential half-life.
Enzyme Selectivity High enantioselectivity (E > 100) by enzymes like V. paradoxus aminotransferase. [5]The "non-preferred" enantiomer, allowing for its isolation via kinetic resolution. [5]Enables biocatalytic production of enantiopure compounds for research and drug development.
Therapeutic Use Can be used as a chiral building block.More frequently used as a stable scaffold in drug design due to metabolic inertness. [6]Stability against degradation is a key feature for developing long-acting therapeutics.
Known Derivatives -Precursor for the natural product Celacarfurine, a macrocyclic alkaloid. [6]Demonstrates its presence and utility in complex bioactive molecules.

Key Experimental Protocols

To validate the claims of stereoselective activity and metabolism, specific experimental workflows are essential.

Protocol 1: Enzymatic Kinetic Resolution of Racemic β-Phenylalanine

This protocol describes a method to demonstrate the enantioselectivity of a β-specific aminotransferase and to produce enantiopure (R)-β-phenylalanine.

Objective: To resolve a racemic mixture of β-phenylalanine using the stereoselective enzymatic activity of a β-aminotransferase.

Principle: The enzyme will selectively convert (S)-β-phenylalanine to its corresponding keto acid (phenylpyruvate), leaving the unreacted (R)-β-phenylalanine in the mixture. The separation and quantification of the remaining enantiomers confirm the enzyme's selectivity.

Materials:

  • Racemic β-phenylalanine

  • β-aminotransferase from Variovorax paradoxus (recombinantly expressed and purified) [5]* Pyruvate (as amino acceptor)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Potassium phosphate buffer (pH 8.0)

  • Chiral HPLC column for amino acid enantiomer separation

  • Quenching solution (e.g., 1 M HCl)

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 8.0), 10 mM racemic β-phenylalanine, 20 mM pyruvate, and 50 µM PLP.

  • Enzyme Addition: Initiate the reaction by adding a predetermined concentration of the purified β-aminotransferase. The causality here is that the enzyme's active site is structured to specifically bind the (S)-enantiomer.

  • Incubation: Incubate the reaction at the enzyme's optimal temperature (e.g., 30°C) with gentle agitation.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8 hours), withdraw aliquots of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction in the aliquots by adding an equal volume of 1 M HCl to denature the enzyme and stop the reaction.

  • Sample Preparation: Centrifuge the quenched samples to pellet the denatured protein. Filter the supernatant for HPLC analysis.

  • Chiral HPLC Analysis: Inject the prepared samples onto a chiral HPLC column. Use a suitable mobile phase to separate (S)-β-phenylalanine and (R)-β-phenylalanine. Detection can be achieved using UV (at ~254 nm) or fluorescence after derivatization.

  • Data Analysis: Quantify the peak areas for each enantiomer at each time point. Calculate the enantiomeric excess (ee) of the remaining (R)-β-phenylalanine. A successful kinetic resolution will show a decrease in the (S)-enantiomer concentration over time, while the (R)-enantiomer concentration remains stable, leading to a high ee of the (R)-form.

Caption: Workflow for the kinetic resolution of β-phenylalanine enantiomers.

Conclusion and Future Perspectives

The biological activities of β-phenylalanine enantiomers are starkly different, primarily driven by the high stereoselectivity of metabolic enzymes. The (S)-enantiomer is a substrate for specific aminotransferases, while the (R)-enantiomer is metabolically more robust. [5]This fundamental difference is not merely an academic curiosity; it is a cornerstone of modern drug design. The metabolic stability of the (R)-enantiomer and β-amino acids in general makes them powerful tools for creating next-generation therapeutics with improved pharmacokinetic profiles. [1][9]Future research should focus on elucidating the specific protein targets for each enantiomer to uncover novel pharmacological activities and further exploit their therapeutic potential.

References

  • Taylor & Francis. (n.d.). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Retrieved from [Link] [9]2. PubMed. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). Retrieved from [Link] [1]3. ResearchGate. (n.d.). Biological roles of phenylalanine and its derivatives; The genetic disorder phenylketonuria and its possible treatment; Potential separation methods of phenylalanine enantiomers and biological functions of D-phenylalanine. Retrieved from [Link] [10]4. National Center for Biotechnology Information. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Retrieved from [Link] [3]5. PubMed. (n.d.). Biochemical properties and crystal structure of a β-phenylalanine aminotransferase from Variovorax paradoxus. Retrieved from [Link] [5]6. ResearchGate. (2025). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Retrieved from [Link] 7. ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved from [Link] [2]8. WebMD. (n.d.). Phenylalanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link] [11]9. National Center for Biotechnology Information. (n.d.). Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity. Retrieved from [Link] [8]14. American Chemical Society. (2026). Synthesis of the Proposed Structure of Celacarfurine and Analogues Using Sequential Cascade Ring Expansion Reactions. Retrieved from [Link] [6]22. PubMed. (n.d.). Amino Acids and β-Peptide Templates to Create Bioactive Ligands and Biomaterials. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide to beta-Phenyl-L-phenylalanine as a Novel Inhibitor of Phenylalanine Ammonia-Lyase

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The exploration of novel enzyme inhibitors is a cornerstone of drug discovery and metabolic pathway engineering. This guide provides a comprehensive framework for benchmarking beta-Phenyl-L-phenylalanine, a β-amino acid analog of L-phenylalanine, against known inhibitors of Phenylalanine Ammonia-Lyase (PAL). Due to its structural similarity to the native substrate, this compound presents a compelling candidate for investigation as a competitive inhibitor. We present detailed protocols for enzymatic assays, comparative kinetic data analysis, and a discussion of the mechanistic implications for researchers in enzymology and drug development.

Introduction: The Rationale for Investigating this compound

Phenylalanine Ammonia-Lyase (PAL, EC 4.3.1.24) is a pivotal enzyme that catalyzes the first step in the phenylpropanoid pathway by converting L-phenylalanine into trans-cinnamic acid and ammonia.[1] This pathway is central to the biosynthesis of thousands of secondary metabolites in plants, fungi, and some bacteria, including flavonoids, lignins, and stilbenes. Given its critical role, PAL is a significant target for modulation.

Beta-amino acids are structural isomers of α-amino acids, with the amino group attached to the β-carbon. This structural alteration often imparts resistance to proteolytic degradation and can lead to unique biological activities, including the inhibition of enzymes or protein-protein interactions.[2][3][] this compound is a synthetic β-amino acid derivative that mimics the structure of L-phenylalanine.[5] This structural analogy is the foundational hypothesis for its potential as a PAL inhibitor. By binding to the active site, it may prevent the productive binding and turnover of the endogenous substrate, L-phenylalanine.

Experience & Expertise: The selection of PAL as the target is a logical starting point for any uncharacterized analog of phenylalanine. Enzymes are often most potently inhibited by molecules that closely resemble their transition state or substrate. By benchmarking this compound against well-characterized inhibitors, we can rapidly ascertain its potency, selectivity, and mechanism of action, thereby validating its potential as a useful chemical probe or therapeutic lead.

For this guide, we will benchmark this compound against two classes of established PAL inhibitors:

  • Product Inhibitor: trans-Cinnamic acid, the natural product of the PAL-catalyzed reaction, which is known to cause feedback inhibition.[1]

  • Potent Competitive Inhibitor: 2-Aminoindan-2-phosphonic acid (AIP), a well-documented, potent, and competitive slow-binding inhibitor of PAL.[6][7]

The Phenylpropanoid Pathway: The Biological Context of PAL

Understanding the biological role of PAL is crucial for appreciating the impact of its inhibition. The enzyme serves as the gateway from primary metabolism (shikimate pathway, which produces L-phenylalanine) to a vast network of secondary metabolic pathways.

Phenylpropanoid_Pathway cluster_inhibition Inhibition Shikimate Shikimate Pathway Phe L-Phenylalanine Shikimate->Phe PAL Phenylalanine Ammonia-Lyase (PAL) Phe->PAL Substrate Cinnamate trans-Cinnamic Acid PAL->Cinnamate Product Cinnamate->PAL Feedback Inhibition Coumarate p-Coumaric Acid Cinnamate->Coumarate Lignins Lignins Coumarate->Lignins Flavonoids Flavonoids Coumarate->Flavonoids Stilbenes Stilbenes Coumarate->Stilbenes Test_Compound This compound Test_Compound->PAL Test Inhibitor AIP AIP AIP->PAL Benchmark Inhibitor

Figure 1: Simplified overview of the Phenylpropanoid Pathway, highlighting the catalytic role of PAL and the points of inhibition.

Materials and Methods: A Self-Validating Protocol for PAL Inhibition Assay

This section details a robust, spectrophotometric method for determining the inhibitory potential of this compound on PAL activity.

Trustworthiness: The protocol's integrity is ensured by the inclusion of multiple controls. A positive control (a known inhibitor like AIP) validates the assay's sensitivity, while a negative control (vehicle, typically DMSO) establishes the baseline enzyme activity. A "no enzyme" control accounts for any non-enzymatic substrate degradation.

Reagents and Materials
  • Recombinant PAL enzyme (e.g., from Petroselinum crispum or Rhodosporidium toruloides)

  • L-Phenylalanine (Substrate)

  • Tris-HCl buffer (e.g., 100 mM, pH 8.8)

  • This compound (Test Inhibitor)

  • 2-Aminoindan-2-phosphonic acid (AIP) (Positive Control Inhibitor)

  • trans-Cinnamic acid (Benchmark Inhibitor)

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 290 nm

Experimental Workflow: Spectrophotometric PAL Activity Assay

The assay quantifies PAL activity by measuring the increase in absorbance at 290 nm, which corresponds to the formation of the product, trans-cinnamic acid.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_read Data Acquisition cluster_analysis Data Analysis A 1. Prepare stock solutions of inhibitors (Test & Benchmarks) in DMSO. B 2. Create serial dilutions of each inhibitor. A->B D 4. Add inhibitor dilutions and vehicle (DMSO) to wells. B->D C 3. Prepare master mix: Tris-HCl buffer and L-Phenylalanine substrate. E 5. Add assay master mix to all wells. C->E D->E F 6. Pre-incubate plate at 37°C for 5 min. E->F G 7. Initiate reaction by adding PAL enzyme to all wells (except 'no enzyme' control). F->G H 8. Immediately place plate in spectrophotometer (37°C). G->H I 9. Measure absorbance at 290 nm every 60 seconds for 30 minutes (kinetic mode). H->I J 10. Calculate initial reaction rates (V₀) from the linear phase of the kinetic curves. I->J K 11. Plot % Inhibition vs. [Inhibitor] and fit to a dose-response curve to find IC₅₀. J->K

Figure 2: Step-by-step experimental workflow for determining the IC₅₀ of PAL inhibitors.
Detailed Protocol
  • Solution Preparation:

    • Prepare a 1 M stock solution of L-phenylalanine in distilled water.

    • Prepare 100 mM stock solutions of this compound, AIP, and trans-cinnamic acid in DMSO.

    • Prepare the assay buffer: 100 mM Tris-HCl, pH 8.8.[8]

  • Assay Plate Setup:

    • In a 96-well UV-transparent plate, add 2 µL of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

    • Prepare a reaction master mix containing assay buffer and L-phenylalanine to a final concentration of 40 mM.[8]

    • Add 188 µL of the master mix to each well.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at 37°C for 5 minutes.[8][9]

    • Initiate the reaction by adding 10 µL of a suitable concentration of PAL enzyme solution to each well.

    • Immediately begin reading the absorbance at 290 nm in kinetic mode at 37°C, taking readings every minute for 30 minutes.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic) to determine the IC₅₀ value.

Results and Discussion: A Comparative Analysis

The experimental protocol described above will yield data to populate a comparative table, allowing for a direct assessment of this compound's efficacy.

Quantitative Comparison of Inhibitory Potency

The primary metric for comparison is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor required to reduce enzyme activity by 50%.

CompoundClassPutative MechanismExpected IC₅₀ (Hypothetical)
trans-Cinnamic AcidProduct InhibitorCompetitive/Mixed100 - 500 µM
AIPPhenylalanine AnalogueCompetitive, Slow-Binding1 - 10 µM
This compound Test Compound Competitive To be determined

Table 1: Comparative data for PAL inhibitors. The IC₅₀ values for benchmark compounds are based on literature expectations; the value for the test compound is the experimental objective.

Discussion of Expected Results:

  • If the IC₅₀ of this compound is significantly lower than that of trans-cinnamic acid, it suggests that its binding to the active site is more potent than the product's feedback inhibition.

  • Comparing its IC₅₀ to that of AIP, a highly optimized inhibitor, will place its potency in the context of established synthetic inhibitors.[7] An IC₅₀ value within one or two orders of magnitude of AIP would be considered a significant finding.

  • Further kinetic studies (e.g., generating Lineweaver-Burk plots by varying substrate concentration at fixed inhibitor concentrations) would be required to definitively confirm the mechanism of inhibition (competitive, non-competitive, or mixed). A competitive inhibitor would increase the apparent Kₘ of the substrate without changing the Vₘₐₓ.

Conclusion and Future Directions

This guide outlines a scientifically rigorous and efficient methodology for the initial characterization of this compound as a potential PAL inhibitor. By benchmarking it against both the natural product inhibitor and a potent synthetic analog, researchers can obtain a clear and objective measure of its efficacy.

A promising result from this initial screening—a low micromolar or high nanomolar IC₅₀—would justify further investigation, including:

  • Mechanism of Action Studies: Detailed kinetic analysis to confirm competitive inhibition.

  • Selectivity Profiling: Testing against other ammonia-lyases (e.g., Histidine Ammonia-Lyase) to determine inhibitor selectivity.

  • In Vivo or In-Cellulo Studies: Assessing the compound's ability to modulate the phenylpropanoid pathway in a biological system, such as plant cell cultures.[10]

By following the principles of sound experimental design and comparative analysis laid out in this guide, researchers can effectively evaluate the potential of novel compounds like this compound and contribute valuable knowledge to the fields of enzymology and chemical biology.

References

  • Wikipedia. Phenylalanine ammonia-lyase. [Link]

  • Ghosh, A. K., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry. [Link]

  • Bio-Techne. Phenylalanine Ammonia Lyase/PAL Activity Assay Kit (Colorimetric) NBP3-25907 Manual. [Link]

  • Zon, J., & Amrhein, N. (1992). Inhibitors of Phenylalanine Ammonia-Lyase (PAL): Synthesis and Biological Evaluation of 5-substituted 2-aminoindane-2-phosphonic Acids. Liebigs Annalen der Chemie. [Link]

  • Gellman, S. H. (2007). β-Peptides as inhibitors of protein–protein interactions. Current Opinion in Chemical Biology. [Link]

  • Wikipedia. Phenylalanine. [Link]

  • Langer, B., et al. (1995). The mechanism of action of phenylalanine ammonia-lyase: the role of prosthetic dehydroalanine. Biochemistry. [Link]

  • Bio-Techne. Phenylalanine Ammonia Lyase/PAL Activity Assay Kit (Colorimetric) Manual. [Link]

  • González-Ortega, I., et al. (2022). Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity. International Journal of Molecular Sciences. [Link]

  • Givot, I. L., et al. (1983). Mechanisms of inhibition of phenylalanine ammonia-lyase by phenol inhibitors and phenol/glycine synergistic inhibitors. Biochemistry. [Link]

  • WebMD. Phenylalanine - Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

  • Hilaris Publisher. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Journal of Developing Drugs. [Link]

  • Havir, E. A., & Hanson, K. R. (1968). L-Phenylalanine ammonia-lyase. II. Mechanism and kinetic properties of the enzyme from potato tubers. Biochemistry. [Link]

  • Fülöp, F., et al. (2021). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Chemical Reviews. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 162977, this compound. [Link]

  • Gobeil, F., et al. (1997). Kinin B1 Receptor Antagonists Containing α-Methyl-l-Phenylalanine: In Vitro and In Vivo Antagonistic Activities. Hypertension. [Link]

  • Sarkissian, C. N., et al. (2014). Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria. BioMed Research International. [Link]

  • Turner, N. J. Phenylalanine Ammonia-Lyases (PALs). Turner Biocatalysis. [Link]

  • Request PDF. The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors. [Link]

  • L-tryptophan, L. (1975). β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport. Biochemical Journal. [Link]

  • Appert, C., et al. (2003). Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues. Phytochemistry. [Link]

  • Sunlong Biotech. Phenylalanine Ammonia-lyase (PAL) Activity Assay Kit. [Link]

  • Erlandsen, H., et al. (2002). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. Biochemistry. [Link]

  • Gąstoł, M., et al. (2023). Physiological and Molecular Responses of the Flag Leaf Under L-Phenylalanine Ammonia-Lyase Inhibition. International Journal of Molecular Sciences. [Link]

  • Louie, G. V., et al. (2006). Biochemical and Structural Analysis of Substrate Specificity of a Phenylalanine Ammonia-Lyase. Plant Physiology. [Link]

  • Wikipedia. Mescaline. [Link]

Sources

A Structural Showdown: How β-Phenyl-L-phenylalanine Reshapes Peptide Landscapes

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Conformational Impact of β-Amino Acid Substitution

In the intricate world of peptide design and drug discovery, the quest for enhanced stability, predictable conformations, and potent bioactivity is paramount. The incorporation of unnatural amino acids is a powerful strategy to achieve these goals, and among them, β-Phenyl-L-phenylalanine stands out as a potent modulator of peptide structure. This guide provides a comprehensive comparison, grounded in experimental data, of peptides with and without this intriguing building block, offering researchers and drug development professionals a clear understanding of its structural implications.

The Allure of the β-Amino Acid: A Foundation of Stability

Standard peptides are polymers of α-amino acids, which, while versatile, are often susceptible to rapid proteolytic degradation. The incorporation of β-amino acids, such as β-Phenyl-L-phenylalanine, introduces a fundamental change to the peptide backbone by adding an extra carbon atom.[1] This seemingly subtle alteration has profound consequences, most notably a significantly increased resistance to enzymatic cleavage, a critical attribute for therapeutic peptides.[1][2][3][4][5] This enhanced stability makes β-peptides highly attractive for the development of novel therapeutics with improved bioavailability.[2]

Probing the Structural Impact: A Multi-faceted Experimental Approach

To dissect the structural ramifications of β-amino acid incorporation, a suite of biophysical techniques is indispensable. This guide will reference data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy to build a comprehensive picture of the conformational changes in solution.

Experimental Workflow: A Blueprint for Structural Elucidation

The journey to understanding the structural impact of a β-amino acid begins with solid-phase peptide synthesis (SPPS), followed by rigorous purification and characterization. The subsequent structural analysis workflow is crucial for generating high-quality, reproducible data.

experimental_workflow Experimental Workflow for Peptide Structural Analysis cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural Analysis cluster_interpretation Data Interpretation & Comparison SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry (MS) Purification->Characterization CD Circular Dichroism (CD) Characterization->CD Secondary Structure Assessment NMR NMR Spectroscopy Characterization->NMR 3D Structure & Dynamics Comparison Structural Comparison (α- vs. β-peptide) CD->Comparison NMR->Comparison

Figure 1: A generalized workflow for the synthesis, purification, and structural analysis of peptides containing α- and β-amino acids.

The Conformational Divide: α-Peptides vs. β-Peptides

The introduction of a β-amino acid like β-Phenyl-L-phenylalanine into a peptide sequence fundamentally alters its conformational preferences. Because the backbones of β-peptides are longer than those of their α-amino acid counterparts, they form distinct secondary structures.[1]

A Tale of Two Helices: The α-Helix vs. the 14-Helix

One of the most striking differences is the type of helical structures formed. While α-peptides readily adopt the well-defined α-helix, β-peptides are known to form a variety of helical structures, with the 14-helix being one of the most common and stable.[1][3][4] The 14-helix is characterized by a 14-membered hydrogen-bonded ring, which contributes to its stability.[1][3]

Featureα-Helix (α-Peptide)14-Helix (β-Peptide)
Residues per Turn 3.6~2.5 - 3.0
Hydrogen Bonding Pattern C=O(i) → H-N(i+4)C=O(i) → H-N(i+2)
Atoms in H-bond Ring 1314
Relative Stability ModerateHigh

Table 1: A comparative summary of the key structural parameters of α-helices and the 14-helices commonly found in β-peptides.

Bending the Rules: The Impact on Turns and Sheets

Beyond helices, β-amino acids are potent inducers of well-defined turns and sheet-like structures, often with as few as four residues.[4] The constrained cyclic nature of some β-amino acids makes them particularly strong inducers of helices or turns.[3] The β-hairpin, a common motif in proteins involving two antiparallel β-strands linked by a short turn, is an example of a structure that can be mimicked and stabilized using β-amino acids.[6]

Experimental Evidence: A Case Study Approach

Let's consider a hypothetical peptide, Ac-Ala-Val-Ala -Leu-Lys-NH₂, and its β-analogue, Ac-Ala-Val-(β-Phe) -Leu-Lys-NH₂. The replacement of the α-amino acid Alanine with β-Phenyl-L-phenylalanine is expected to induce significant structural changes.

Circular Dichroism (CD) Spectroscopy: A First Glimpse into Secondary Structure

CD spectroscopy provides a rapid assessment of the overall secondary structure content of a peptide in solution.[7]

  • α-Peptide (with Ala): The CD spectrum would likely exhibit characteristic negative bands (minima) at approximately 208 nm and 222 nm, which is the hallmark of a peptide with significant α-helical content.

  • β-Peptide (with β-Phe): The spectrum for the β-peptide would be markedly different. The presence of a 14-helix is often associated with a strong positive band around 215 nm and a negative band near 200 nm, clearly distinguishing it from the α-helical peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the 3D Structure

Two-dimensional NMR techniques are essential for determining the three-dimensional structure of a peptide in solution.[8] By analyzing through-bond (TOCSY) and through-space (NOESY) correlations, a detailed structural model can be built.[8][9]

  • α-Peptide: NOESY experiments would reveal characteristic medium-range i, i+3 and i, i+4 nuclear Overhauser effects (NOEs), which are definitive indicators of an α-helical conformation. Short-range i, i+1 NOEs would also be present.

  • β-Peptide: In contrast, the NOESY spectrum of the β-peptide would be dominated by strong i, i+2 NOE correlations, a hallmark of the 14-helical fold. The absence of significant i, i+3 or i, i+4 NOEs would rule out an α-helical structure.

nmr_workflow NMR Structural Determination Workflow cluster_sample Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Structure Calculation & Analysis Peptide Purified Peptide (1-2 mM) Solvent NMR Solvent (e.g., H₂O/D₂O) Peptide->Solvent Dissolve TOCSY 2D TOCSY NOESY 2D NOESY TOCSY->NOESY Resonance Assignment Restraints NOE-derived Distance Restraints NOESY->Restraints Extract NOEs HSQC 2D ¹H-¹³C HSQC (optional for natural abundance) Calculation Structure Calculation (e.g., CYANA, XPLOR-NIH) Restraints->Calculation Ensemble Final Structural Ensemble Calculation->Ensemble

Figure 2: A typical workflow for determining the three-dimensional structure of a small peptide using NMR spectroscopy.

Detailed Experimental Protocol: Circular Dichroism Spectroscopy

Objective: To compare the secondary structure of a peptide with and without β-Phenyl-L-phenylalanine.

Materials:

  • Lyophilized peptide samples (α- and β-analogues)

  • CD-grade solvent (e.g., 10 mM phosphate buffer, pH 7.4)

  • CD spectrometer

  • Quartz cuvette with a 1 mm path length

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of each lyophilized peptide.

    • Dissolve the peptides in the chosen CD-grade solvent to a final concentration of approximately 0.1 mg/mL. Precise concentration determination via UV-Vis or amino acid analysis is crucial for accurate data conversion.

    • Prepare a sufficient volume of the solvent to be used as a blank.

  • Instrument Setup:

    • Turn on the CD spectrometer and the nitrogen purge. Allow the instrument to warm up for at least 30 minutes to ensure stability.

    • Set the measurement parameters:

      • Wavelength range: 190-260 nm

      • Data pitch: 0.5 nm

      • Scanning speed: 50 nm/min

      • Bandwidth: 1 nm

      • Number of accumulations: 3-5 (to improve signal-to-noise ratio)

  • Data Acquisition:

    • Record the spectrum of the solvent blank first. This will be subtracted from the sample spectra.

    • Thoroughly rinse the cuvette with the first peptide solution before filling.

    • Record the spectrum for the first peptide sample.

    • Repeat the rinsing and recording steps for the second peptide sample.

  • Data Processing:

    • Subtract the solvent blank spectrum from each of the peptide spectra.

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (ellipticity in mdeg) / (10 * c * n * l) where:

      • c is the peptide concentration in mol/L

      • n is the number of amino acid residues

      • l is the path length in cm

  • Data Analysis:

    • Plot the Mean Residue Ellipticity ([θ]) as a function of wavelength for both peptides on the same graph for direct comparison.

    • Analyze the spectral features (positions and magnitudes of maxima and minima) to infer the predominant secondary structure of each peptide.

Conclusion: A Powerful Tool for Peptide Engineering

The incorporation of β-Phenyl-L-phenylalanine is a potent strategy for engineering peptides with enhanced proteolytic stability and novel, predictable conformations.[2][5][10] The ability to shift conformational equilibria from classical α-peptide structures to unique and stable β-peptide folds, such as the 14-helix, provides a powerful toolkit for designing peptidomimetics with tailored biological activities. By leveraging a combination of rational design, chemical synthesis, and rigorous biophysical characterization, researchers can unlock the full potential of β-amino acids in the development of next-generation therapeutics and advanced biomaterials.

References

  • National Center for Biotechnology Information. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PubMed Central. Available at: [Link]

  • ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Available at: [Link]

  • Reza, D., Balo, R., Otero, J. M., Fletcher, A. M., García-Fandiño, R., Sánchez-Pedregal, V. M., Davies, S. G., Estévez, R. J., & Estévez, J. C. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(40), 8211–8219. Available at: [Link]

  • MDPI. (n.d.). β-Hairpin-Based Peptide Hydrogels: The Case of MAX1. Available at: [Link]

  • National Center for Biotechnology Information. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. PubMed Central. Available at: [Link]

  • Bionity. (n.d.). Beta-peptide. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). beta-Phenyl-L-phenylalanine. PubChem. Available at: [Link]

  • Bush, C. A., Sarkar, S. K., & Kopple, K. D. (1978). Circular dichroism of beta turns in peptides and proteins. Biochemistry, 17(23), 4951–4954. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Design and NMR conformational study of a β-sheet peptide based on Betanova and WW domains. PubMed Central. Available at: [Link]

  • Sun, D. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 23(12), 5265-5268.
  • ACS Publications. (n.d.). Circular dichroism of β turns in peptides and proteins. Biochemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2008). Theoretical analysis of secondary structures of beta-peptides. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Structural studies of model peptides containing β-, γ- And δ-amino acids. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study. Available at: [Link]

  • ResearchGate. (n.d.). NMR spectra for βpep-4 variant peptides 1 H NMR (600 MHz) spectra are.... Available at: [Link]

  • Radboud Repository. (n.d.). Analysis of Vibrational Circular Dichroism Spectra of Peptides: A Generalized Coupled Oscillator Approach. Available at: [Link]

  • National Center for Biotechnology Information. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). Phenylalanine. Available at: [Link]

  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich.
  • ACS Publications. (n.d.). Synthesis of the Proposed Structure of Celacarfurine and Analogues Using Sequential Cascade Ring Expansion Reactions. Organic Letters. Available at: [Link]

  • Hong, M. (n.d.). Solid-State NMR Investigations of Peptide-Lipid Interaction and Orientation of a β-Sheet Antimicrobial Peptide, Protegrin. MIT. Available at: [Link]

  • Journal of Pharmaceutical Science, Technology and Management. (2020). NMR in structural determination of proteins and peptides. 4(1), 21-31.

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling beta-Phenyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of laboratory safety requires a deep understanding of the materials being handled. This guide provides essential safety and logistical information for the handling of beta-Phenyl-L-phenylalanine (also known as L-3,3-Diphenylalanine), a non-proteinogenic amino acid utilized in biochemical research and peptide synthesis. Unlike its structural relative, L-phenylalanine, this compound presents a significant acute oral toxicity hazard, necessitating stringent safety protocols.[1][2] This document is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure the integrity of their work.

The Cornerstone of Safety: A Risk-Based Approach

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all approach. It is a dynamic process dictated by a thorough risk assessment of the specific procedures being undertaken. For this compound, the primary hazards are inhalation of the powder and accidental ingestion, which can be fatal.[1][2] Therefore, the level of PPE must correspond to the potential for generating airborne particles and the risk of contamination.

Core Personal Protective Equipment for Handling this compound

Given the acute oral toxicity of this compound, a comprehensive PPE ensemble is mandatory to prevent exposure.[1][2] The following table outlines the recommended PPE for various laboratory tasks.

TaskEye and Face ProtectionSkin and Body ProtectionRespiratory Protection
Weighing and transferring solid powder Chemical safety goggles and a face shieldDisposable lab coat or gown, and nitrile gloves (double-gloving recommended)A NIOSH-approved P2 (EN 143) respirator cartridge or higher
Preparing solutions Chemical safety gogglesDisposable lab coat or gown, and nitrile glovesA NIOSH-approved P2 (EN 143) respirator cartridge or higher if not performed in a certified chemical fume hood
General laboratory work with solutions Chemical safety gogglesLab coat and nitrile glovesNot generally required if solutions are handled with care to avoid splashes and aerosols
Cleaning spills of solid powder Chemical safety goggles and a face shieldDisposable coveralls, nitrile gloves (double-gloving), and shoe coversA NIOSH-approved P2 (EN 143) respirator cartridge or higher

Procedural Discipline: Donning and Doffing of PPE

The effectiveness of PPE is contingent upon its correct application and removal. The following step-by-step procedures are designed to minimize the risk of contamination.

  • Hand Hygiene: Thoroughly wash and dry your hands.

  • Gown/Coveralls: Put on a disposable gown or coveralls, ensuring it is securely fastened.

  • Respirator: If required, don the respirator. Perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if handling solid powder.

  • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs of the gown are tucked inside. If double-gloving, put on the second pair of gloves over the first.

  • Gloves (Outer Pair): If double-gloved, remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.

  • Gown/Coveralls: Untie or unzip the gown/coveralls. Peel it away from your body, rolling it inside out as you go. Remove the inner pair of gloves simultaneously with the gown.

  • Hand Hygiene: Perform hand hygiene.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head.

  • Respirator: Remove the respirator without touching the front.

  • Hand Hygiene: Perform thorough hand hygiene.

Visualizing the Path to Safety: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_procedure Procedural Considerations cluster_ppe Required PPE Level Start Identify the task involving This compound Solid Handling Solid Powder? (Weighing, Transferring) Start->Solid Solution Working with Solutions? Start->Solution Spill Cleaning a Spill? Start->Spill HighRisk High Risk: - Full Face & Eye Protection - Disposable Gown/Coveralls - Double Gloves - P2 Respirator Solid->HighRisk Yes MediumRisk Medium Risk: - Safety Goggles - Lab Coat - Gloves - P2 Respirator (if not in fume hood) Solution->MediumRisk Yes Spill->HighRisk Yes LowRisk Low Risk: - Safety Goggles - Lab Coat - Gloves

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
beta-Phenyl-L-phenylalanine
Reactant of Route 2
Reactant of Route 2
beta-Phenyl-L-phenylalanine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.